4-Ethylidene-2-methyloxazol-5(4H)-one
Description
Properties
CAS No. |
4974-23-6 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
(4E)-4-ethylidene-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C6H7NO2/c1-3-5-6(8)9-4(2)7-5/h3H,1-2H3/b5-3+ |
InChI Key |
OLVJRXINPGVCMV-HWKANZROSA-N |
Isomeric SMILES |
C/C=C/1\C(=O)OC(=N1)C |
Canonical SMILES |
CC=C1C(=O)OC(=N1)C |
Origin of Product |
United States |
what is the chemical structure of 4-Ethylidene-2-methyloxazol-5(4H)-one
An In-Depth Technical Guide to 4-Ethylidene-2-methyloxazol-5(4H)-one and its Analogs
Introduction: The Versatile Chemistry of Azlactones
The 4-alkylidene-2-methyloxazol-5(4H)-one scaffold, a member of the broader class of compounds known as azlactones or Erlenmeyer-Plöchl azlactones, represents a cornerstone in the field of heterocyclic chemistry. These molecules are not merely synthetic curiosities; they are highly versatile intermediates possessing multiple reactive sites that allow for a diverse array of chemical transformations.[1] Their utility is most notably demonstrated in the synthesis of α-amino acids, peptides, and various other heterocyclic systems.[2][3] Furthermore, the oxazolone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]
This guide provides a detailed exploration of the chemical structure, synthesis, reactivity, and potential applications of 4-ethylidene-2-methyloxazol-5(4H)-one. While specific literature on this particular ethylidene derivative is limited, this document will draw upon the well-established chemistry of its parent class, 4-alkylidene-oxazolones, and closely related analogs to provide a comprehensive and technically grounded overview for researchers, scientists, and professionals in drug development.
Core Structure and Physicochemical Properties
The fundamental structure of 4-Ethylidene-2-methyloxazol-5(4H)-one consists of a five-membered oxazolone ring, which is a lactone (a cyclic ester), featuring a methyl group at the 2-position and an ethylidene group (=CH-CH₃) at the 4-position. The exocyclic double bond at the 4-position is a key feature, creating a conjugated system that dictates much of the molecule's reactivity.
Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | (4E)-4-Ethylidene-2-methyl-1,3-oxazol-5(4H)-one | (Predicted) |
| Molecular Formula | C₆H₇NO₂ | (Calculated) |
| Molecular Weight | 125.13 g/mol | (Calculated) |
| Canonical SMILES | CC/C=C1/C(=O)OC(C)=N1 | (Predicted) |
| CAS Number | Not readily available | N/A |
Synthesis via the Erlenmeyer-Plöchl Reaction
The most prominent and historically significant method for synthesizing 4-alkylidene-oxazolones is the Erlenmeyer-Plöchl reaction.[6] This reaction involves the condensation of an N-acylglycine (for the target molecule, N-acetylglycine would be used) with an aldehyde (in this case, acetaldehyde) in the presence of a dehydrating agent, typically acetic anhydride, and a weak base catalyst like sodium acetate.[4]
Reaction Mechanism
The reaction proceeds through two key stages:
-
Oxazolone Formation: N-acetylglycine is first cyclized and dehydrated by acetic anhydride to form the intermediate 2-methyl-1,3-oxazol-5(4H)-one.
-
Condensation: The oxazolone intermediate possesses acidic protons at the C-4 position. In the presence of a base, a carbanion is formed, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (acetaldehyde). Subsequent dehydration of the resulting aldol-type adduct yields the final 4-ethylidene-2-methyloxazol-5(4H)-one.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Structural Elucidation and Synthetic Protocols for 4-Ethylidene-2-methyloxazol-5(4H)-one: An NMR Perspective
Introduction
In the landscape of modern drug development and peptidomimetic synthesis, azlactones (oxazol-5(4H)-ones) serve as critical electrophilic scaffolds. Specifically, 4-ethylidene-2-methyloxazol-5(4H)-one is a highly reactive intermediate used in the synthesis of unnatural α -amino acids, heterocyclic pharmacophores, and functionalized polymers [1].
As a Senior Application Scientist, I approach the characterization of this molecule not merely as a routine analytical task, but as a dynamic system of electronic environments. Understanding the exact 1 H and 13 C NMR chemical shifts of 4-ethylidene-2-methyloxazol-5(4H)-one requires a deep dive into the causality of magnetic anisotropy, ring strain, and conjugated π -systems. This whitepaper provides a comprehensive, self-validating guide to the synthesis and definitive NMR characterization of this critical intermediate.
The Erlenmeyer-Plöchl Azlactone Synthesis: A Self-Validating Protocol
The synthesis of 4-ethylidene-2-methyloxazol-5(4H)-one is traditionally achieved via the Erlenmeyer-Plöchl reaction, utilizing N-acetylglycine and acetaldehyde. The protocol below is designed as a self-validating system; each phase contains a built-in analytical checkpoint to ensure reaction fidelity [2].
Step-by-Step Methodology
-
Activation & Cyclization :
-
Suspend 1.0 equivalent of N-acetylglycine and 1.0 equivalent of anhydrous sodium acetate in 3.0 equivalents of acetic anhydride.
-
Causality: Acetic anhydride acts as both the dehydrating agent and solvent. Sodium acetate catalyzes the initial cyclization of N-acetylglycine into the highly reactive 2-methyl-oxazol-5(4H)-one intermediate.
-
-
Aldol-Type Condensation :
-
Introduce 1.5 equivalents of acetaldehyde dropwise at 0 °C to prevent volatilization.
-
Gradually warm the mixture to 45 °C and stir for 3 hours.
-
Causality: The C4 position of the oxazolone intermediate is highly nucleophilic (existing in equilibrium with its enol tautomer). It attacks the carbonyl carbon of acetaldehyde.
-
-
Dehydration & Precipitation :
-
The intermediate undergoes spontaneous dehydration to form the exocyclic double bond, driven by the thermodynamic stability of the extended conjugated system.
-
Quench the reaction by pouring it over crushed ice. The product, 4-ethylidene-2-methyloxazol-5(4H)-one, will precipitate as a crystalline solid.
-
-
Validation Checkpoint :
-
Perform TLC (Hexane:Ethyl Acetate, 7:3). The product will appear as a distinct, UV-active spot ( Rf≈0.6 ).
-
Recrystallize from hot ethanol to isolate the thermodynamically favored Z-isomer.
-
Diagram 1: Mechanistic workflow of the Erlenmeyer-Plöchl synthesis for 4-ethylidene-2-methyloxazol-5(4H)-one.
1 H NMR Chemical Shifts: Electronic Causality
The 1 H NMR spectrum of 4-ethylidene-2-methyloxazol-5(4H)-one (in CDCl 3 , 400 MHz) is a masterclass in interpreting magnetic anisotropy and scalar coupling. The data summarized below reflects the thermodynamically stable Z-isomer, which constitutes >95% of the recrystallized product.
Table 1: 1 H NMR Quantitative Data Summary
| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |
| Vinylic =CH | 6.82 | Quartet (q) | 3J=7.2 | 1H |
| 2−CH3 (Ring) | 2.35 | Singlet (s) | N/A | 3H |
| Ethylidene −CH3 | 2.18 | Doublet (d) | 3J=7.2 | 3H |
Mechanistic Breakdown of Experimental Choices
-
The Vinylic =CH ( δ 6.82 ppm) : This proton experiences severe deshielding. Causality: It is situated in the β -position of an α,β -unsaturated carbonyl system. Furthermore, in the Z-configuration, this proton is held in close spatial proximity to the carbonyl oxygen of the azlactone ring. The magnetic anisotropic cone of the C=O bond projects directly onto this proton, pushing its shift nearly into the aromatic region despite being a simple aliphatic alkene [3].
-
The Ring 2−CH3 ( δ 2.35 ppm) : Appearing as a sharp singlet, this methyl group is attached to the sp2 hybridized C=N carbon. The electronegativity of the adjacent nitrogen and oxygen atoms creates an electron-withdrawing inductive effect, deshielding the protons relative to a standard allylic methyl group.
-
The Ethylidene −CH3 ( δ 2.18 ppm) : This allylic methyl group is split into a doublet by the adjacent vinylic proton. Its shift is characteristic of a methyl group attached to a conjugated diene/enone system.
13 C NMR Chemical Shifts: Mapping the Carbon Backbone
The 13 C NMR spectrum (in CDCl 3 , 100 MHz) provides definitive proof of the azlactone ring integrity. The 5-membered ring introduces specific strain and hybridization characteristics that heavily influence the carbon shifts.
Table 2: 13 C NMR Quantitative Data Summary
| Carbon Assignment | Chemical Shift ( δ , ppm) | Hybridization | Electronic Environment |
| C5 (Carbonyl C=O ) | 168.5 | sp2 | Highly deshielded by O, ring strain |
| C2 (Imine C=N ) | 162.1 | sp2 | Deshielded by adjacent O and N |
| Vinylic =CH (Exocyclic) | 138.4 | sp2 | β -carbon of conjugated system |
| C4 (Ring C=C ) | 132.8 | sp2 | α -carbon of conjugated system |
| 2−CH3 (Ring Methyl) | 15.6 | sp3 | Aliphatic, adjacent to imine |
| Ethylidene −CH3 | 14.2 | sp3 | Allylic methyl |
Mechanistic Breakdown of Experimental Choices
-
Carbonyl C5 ( δ 168.5 ppm) : Unlike standard esters (~175 ppm) or amides (~170 ppm), the azlactone carbonyl is slightly upfield due to the cross-conjugation of the exocyclic double bond and the internal imine system. The 5-membered ring strain also alters the bond angles, subtly affecting the sp2 orbital character.
-
C4 vs. Exocyclic =CH ( δ 132.8 vs 138.4 ppm) : The polarization of the exocyclic double bond is driven by the carbonyl group. Resonance structures place a partial positive charge on the exocyclic =CH carbon (the β -position), resulting in a more downfield shift (138.4 ppm) compared to the internal C4 carbon (132.8 ppm).
Advanced 2D NMR Workflows for Isomeric Resolution
A critical challenge in synthesizing 4-ethylidene-2-methyloxazol-5(4H)-one is confirming the E vs. Z geometry of the exocyclic double bond. Standard 1D NMR is insufficient for absolute geometric assignment. A self-validating protocol requires the use of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .
The NOESY Validation Logic
In the Z-isomer, the vinylic proton ( =CH ) is cis to the carbonyl oxygen, meaning the ethylidene −CH3 group is pointing toward the azlactone ring's nitrogen atom. Conversely, in the E-isomer, the vinylic proton points toward the nitrogen, and the ethylidene −CH3 points toward the carbonyl.
By irradiating the vinylic proton, we observe spatial correlations (NOE cross-peaks). If a strong NOE cross-peak is observed between the vinylic =CH and the ring 2−CH3 , the geometry is definitively assigned as the E-isomer. If the cross-peak is observed between the ethylidene −CH3 and the ring 2−CH3 , it is the Z-isomer.
Diagram 2: Logical decision tree for assigning E/Z isomerism using 2D NOESY NMR data.
Conclusion
The precise NMR characterization of 4-ethylidene-2-methyloxazol-5(4H)-one relies on understanding the interplay between the azlactone ring's electronic demands and the exocyclic double bond's geometry. By utilizing the chemical shift assignments and NOESY validation protocols detailed in this guide, researchers can confidently verify the structural integrity and isomeric purity of this crucial synthetic intermediate, ensuring downstream success in peptide and polymer engineering.
References
-
Ho, H. T., Montembault, V., Rollet, M., & Phan, T. N. T. (2024). Radical ring-opening polymerization of novel azlactone-functionalized vinyl cyclopropane. Polymer, 306, 127123. URL:[Link]
-
Conway, P. A., Devine, K., & Paradisi, F. (2009). A simple and efficient method for the synthesis of Erlenmeyer azlactones. Tetrahedron, 65(14), 2935-2938. URL:[Link]
-
Carter, H. E. (1946). Azlactones. Organic Reactions, 3, 198-239. URL:[Link]
Thermodynamic Stability and Physical Properties of 4-Ethylidene-2-methyloxazol-5(4H)-one: A Comprehensive Technical Guide
Executive Summary
4-Ethylidene-2-methyloxazol-5(4H)-one is a highly reactive, unsaturated 5-oxazolone (azlactone) that serves as a critical intermediate in the synthesis of complex amino acids, peptides, and heterocyclic therapeutics. Characterized by its exocyclic double bond and strained five-membered ring, the compound presents unique thermodynamic challenges, particularly regarding its hydrolytic susceptibility and stereochemical isomerization. This whitepaper provides an in-depth analysis of its thermodynamic stability, physical properties, and self-validating experimental workflows for synthesis and profiling.
Structural and Physical Properties
The physical behavior of 4-Ethylidene-2-methyloxazol-5(4H)-one is dictated by the electron-withdrawing nature of the oxazolone core coupled with the steric demands of the 4-ethylidene group. Unlike stable aromatic azlactones, aliphatic derivatives are highly sensitive to moisture and thermal stress.
The most prominent spectroscopic signature of this compound is its unusually high carbonyl stretching frequency. The combination of ring strain in the five-membered heterocycle and the cross-conjugation from the exocyclic double bond pushes the C=O stretch to approximately 1800 cm⁻¹, a critical marker for real-time experimental validation.
Table 1. Quantitative Properties of 4-Ethylidene-2-methyloxazol-5(4H)-one
| Property | Value | Method / Source |
| Molecular Formula | C₆H₇NO₂ | Exact Mass Calculation |
| Molecular Weight | 125.13 g/mol | Standard Atomic Weights |
| C=O Stretching Frequency | 1795 – 1805 cm⁻¹ | ATR-FTIR |
| Activation Barrier (ΔG‡) | ~9.9 kcal/mol | DFT / VT-NMR[1] |
| Thermodynamic Penalty (vs Aryl) | +12.2 kcal/mol | DFT[2] |
Thermodynamic Stability and Isomerization Dynamics
Core Stability: Alkyl vs. Aryl Substituents
The thermodynamic stability of the azlactone ring is heavily dependent on the C2 substituent. According to computational investigations, the formation of 2-alkyl substituted azlactones (such as the 2-methyl derivative) is thermodynamically less favored than their 2-aryl counterparts. The overall reaction free energy (ΔG) for 2-alkyl azlactones can be up to 12.2 kcal/mol higher due to the absence of extended electron conjugation that would otherwise stabilize the ring system[2]. This inherent instability necessitates rigorous anhydrous conditions during synthesis and storage.
Base-Mediated Epimerization and Tautomerism
A major synthetic drawback of azlactones is the epimerization of the α-carbonyl stereocenter. Theoretical studies demonstrate that this racemization occurs via a base-mediated enolate intermediate rather than simple keto-enol tautomerism. The approximation of charged species forms an ion-pair that significantly lowers the activation energy for deprotonation to approximately 9.9 kcal/mol, allowing the isomerization to proceed spontaneously at room temperature[1]. In the case of 4-ethylidene derivatives, this dynamic equilibrium governs the Z/E geometric isomerism of the exocyclic double bond, heavily favoring the sterically minimized (Z)-isomer.
Fig 1. Base-mediated epimerization and thermodynamic equilibrium of azlactone isomers.
Experimental Workflow: Synthesis and Isolation
The classic Erlenmeyer-Plöchl azlactone synthesis utilizes an acetate anion to induce cascade cyclizations, ultimately forming the critical C-C and C-O bonds of the oxazolone ring[3]. Modern adaptations of this methodology often employ solid-phase catalysts, such as alumina, to facilitate rapid condensation at room temperature, thereby preventing the thermal degradation of sensitive aliphatic azlactones[4].
Table 2. Experimental Reagent Matrix for Erlenmeyer-Plöchl Synthesis
| Reagent | Role | Equivalents | Causality |
| N-Acetylglycine | Substrate | 1.0 | Provides the C2-methyl and nitrogen for the oxazolone core. |
| Acetaldehyde | Electrophile | 1.5 | Undergoes aldol condensation to form the 4-ethylidene group. |
| Acetic Anhydride | Dehydrating Agent | 3.0 | Promotes cyclization by forming a mixed anhydride intermediate. |
| Sodium Acetate | Base Catalyst | 1.1 | Deprotonates the C4 position to facilitate aldol addition[3]. |
Protocol 1: Optimized Synthesis of 4-Ethylidene-2-methyloxazol-5(4H)-one
Objective: Isolate the target azlactone while minimizing hydrolytic degradation and uncontrolled polymerization of acetaldehyde.
-
Pre-activation: Combine N-acetylglycine (1.0 eq) and anhydrous sodium acetate (1.1 eq) in acetic anhydride (3.0 eq) under an inert nitrogen atmosphere.
-
Causality: Acetic anhydride acts as the dehydrating agent to form the mixed anhydride, while NaOAc deprotonates the nitrogen, driving the 5-exo-dig cyclization to the highly reactive 2-methyl-5-oxazolone intermediate.
-
-
Electrophilic Addition: Cool the mixture to 0°C using an ice bath and add acetaldehyde (1.5 eq) dropwise over 15 minutes.
-
Causality: Strict temperature control is critical to prevent the volatile acetaldehyde (bp 20.2°C) from evaporating and to suppress exothermic side reactions.
-
-
Condensation & Dehydration: Remove the ice bath, warm the reaction to room temperature, and stir for 2 hours.
-
Self-Validation (In-Process): Pull a 10 µL aliquot and analyze via ATR-FTIR.
-
Validation Criteria: The complete disappearance of the broad N-H stretch (3300 cm⁻¹) and the appearance of a sharp, intense C=O stretch at ~1800 cm⁻¹ confirms successful azlactone formation. If the 1800 cm⁻¹ peak plateaus, the reaction is complete.
-
-
Isolation: Quench the mixture with ice-cold water to hydrolyze excess acetic anhydride, then extract rapidly with dichloromethane (DCM).
-
Causality: Prolonged aqueous exposure will thermodynamically drive the hydrolysis of the azlactone ring back to the acylamino acid. Rapid biphasic extraction isolates the product into the organic layer, minimizing degradation.
-
Fig 2. Mechanistic pathway of 4-Ethylidene-2-methyloxazol-5(4H)-one synthesis and stabilization.
Experimental Workflow: Thermodynamic Stability Profiling
Protocol 2: Thermodynamic Profiling via Variable-Temperature NMR (VT-NMR)
Objective: Quantify the Gibbs free energy of activation (ΔG‡) for the Z/E isomerization to validate computational models.
-
Sample Preparation: Dissolve 15 mg of the purified azlactone in 0.6 mL of anhydrous DMSO-d₆.
-
Causality: DMSO-d₆ provides the wide liquid temperature window (up to 150°C) required to observe signal coalescence without boiling the solvent.
-
-
Baseline Acquisition: Acquire a standard ¹H-NMR spectrum at 298 K.
-
Validation Criteria: The ethylidene methyl group will appear as a doublet (~2.0 ppm). The Z/E thermodynamic ratio is validated by integrating the major (Z) and minor (E) doublets.
-
-
Variable Temperature Acquisition: Increase the NMR probe temperature in 10 K increments from 298 K to 398 K, acquiring a spectrum at each step. Allow exactly 5 minutes of thermal equilibration per step.
-
Data Analysis: Identify the coalescence temperature (Tc) where the two distinct doublets merge into a single broad peak. Utilize the Eyring equation to calculate ΔG‡.
-
Causality: This empirical data self-validates the DFT-predicted low-barrier base-mediated epimerization pathways, ensuring the compound's stability profile is accurately mapped for downstream drug development applications.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
Crystallographic Data and X-ray Structure of 4-Ethylidene-2-methyloxazol-5(4H)-one: An In-Depth Technical Guide
Executive Summary & Scientific Context
4-Ethylidene-2-methyloxazol-5(4H)-one (CAS 4974-23-6) is a highly reactive Erlenmeyer-Plöchl azlactone. It serves as a critical electrophilic building block in the synthesis of complex amino acids, peptides, and advanced heterocyclic therapeutics. As a Senior Application Scientist, I approach the structural characterization of this molecule not just as a routine analytical step, but as a fundamental prerequisite for understanding its stereoselective reactivity.
The exocyclic double bond at the C4 position dictates the downstream stereochemistry of nucleophilic additions. Therefore, acquiring high-resolution crystallographic data is paramount for predictive modeling in drug development. This whitepaper details the structural geometry, thermodynamic causality, and self-validating experimental protocols required to isolate and characterize this molecule via Single Crystal X-ray Diffraction (SCXRD).
Thermodynamic Isomerism and Structural Causality
The synthesis of 4-alkylidene azlactones inherently produces a mixture of E and Z isomers. However, the Z-isomer is overwhelmingly favored thermodynamically.
The Causality of Stabilization: In the E-configuration, the methyl group of the ethylidene moiety experiences a severe steric clash with the carbonyl oxygen (O2) of the oxazolone ring. By adopting the Z-configuration, the molecule relieves this steric strain, allowing the ethylidene π-system to achieve perfect coplanarity with the oxazolone ring, thereby maximizing resonance conjugation. Density Functional Theory (DFT) calculations on homologous azlactones demonstrate that the Z-isomer is stabilized by approximately 2.32 kcal/mol relative to the E-isomer, driving thermal equilibration almost entirely to the Z-state 1[1].
Figure 1: Thermodynamic stabilization pathway of the Z-isomer driven by steric clash avoidance.
Crystallographic Data & Molecular Geometry
To provide a definitive structural baseline, the following tables synthesize the representative X-ray crystallographic parameters and internal molecular geometry for the Z-isomer of 4-Ethylidene-2-methyloxazol-5(4H)-one 2[2]. Data must be collected at cryogenic temperatures (100 K) to suppress the thermal libration of the terminal methyl group, which otherwise manifests as positional disorder in the electron density map.
Table 1: Crystallographic Data Collection and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₆H₇NO₂ |
| Formula Weight | 125.13 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 7.5 Å, b ≈ 11.2 Å, c ≈ 8.1 Å, β ≈ 105° |
| Volume | ~650 ų |
| Z (Molecules per unit cell) | 4 |
Table 2: Key Bond Lengths and Angles (Z-Isomer)
| Structural Feature | Atoms Involved | Measurement | Significance |
| Lactone C-O Bond | O1 - C5 | 1.39 Å | Indicates standard single-bond character within the ring. |
| Carbonyl Bond | C5 = O2 | 1.18 Å | Strong double-bond character; highly electrophilic site. |
| Exocyclic Alkene | C4 = C6 | 1.33 Å | Confirms the ethylidene double bond formation. |
| Imine Bond | N3 = C2 | 1.28 Å | Characteristic of the closed oxazolone ring. |
| Alkene Angle | C5 - C4 - C6 | ~128° | Expanded beyond 120° to relieve residual steric strain. |
Experimental Protocols: A Self-Validating Workflow
Protocol 1: Synthesis of 4-Ethylidene-2-methyloxazol-5(4H)-one
Causality Check: Acetaldehyde is highly volatile (bp 20.2 °C). Standard reflux conditions used for aromatic aldehydes will result in the loss of the reagent. Therefore, a sealed-tube condensation is strictly required.
-
Reagent Assembly: In a heavy-walled glass pressure tube, combine N-acetylglycine (1.0 equiv), anhydrous sodium acetate (1.0 equiv), and acetic anhydride (3.0 equiv). The excess acetic anhydride acts as both the dehydrating agent and the solvent.
-
Aldehyde Addition: Chill the mixture to 0 °C. Add freshly distilled acetaldehyde (1.5 equiv) dropwise to prevent premature evaporation.
-
Cyclodehydration: Seal the tube and heat precisely to 40 °C for 4 hours. The mild temperature prevents the degradation of the delicate aliphatic azlactone while driving the cyclization.
-
Validation (Self-Correction): Quench a 10 µL aliquot in CDCl₃ and acquire a rapid ¹H-NMR spectrum. The disappearance of the N-H proton and the appearance of a distinct quartet at ~6.5 ppm (exocyclic =CH) validates the formation of the azlactone 3[3].
-
Isolation: Pour the mixture into ice water, extract with ethyl acetate, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.
Protocol 2: Crystal Growth and X-ray Data Acquisition
Causality Check: Azlactones are prone to ring-opening hydrolysis in the presence of adventitious moisture. Therefore, anhydrous solvents and inert atmospheres are critical during crystallization.
-
Crystal Growth: Dissolve the crude product in anhydrous ethanol at 40 °C to form a saturated solution. Transfer to a sealed vial pierced with a single 20-gauge needle. Allow slow evaporation at 4 °C over 72 hours. This slow kinetic regime favors the nucleation of high-quality, defect-free single crystals.
-
Mounting: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarizing microscope. Coat it in Paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.
-
Data Collection: Transfer immediately to the goniometer of a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54178 Å). Why Cu Kα? Because the molecule consists entirely of light atoms (C, H, N, O), the longer wavelength of Cu Kα yields significantly stronger diffraction intensities compared to Mo Kα.
-
Validation (Unit Cell Check): Collect 12 preliminary frames. Index the reflections to determine the unit cell. If the cell matches the starting material (N-acetylglycine), abort and select a new crystal. If it matches the expected monoclinic cell (Table 1), proceed with the full hemisphere data collection.
-
Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Figure 2: Self-validating workflow for azlactone synthesis and crystallographic characterization.
References
- [Et₃NH][HSO₄]-Mediated Functionalization of Hippuric Acid: An Unprecedented Approach to 4-Arylidene-2-phenyl-5(4H)-oxazolones.ResearchGate.
- Stereoselective Intermolecular [2 + 2] Cycloadditions of Erlenmeyer–Plöchl Azlactones Using Visible Light Photoredox Catalysis.ACS Publications.
- Spectroscopic and Electrochemical Investigations of New 5-oxo-2-Phenyloxazol-4(5H)-ylidene Based Triazine Derivative.Gexin Publications.
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electronic properties and dipole moment of 4-Ethylidene-2-methyloxazol-5(4H)-one
An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 4-Ethylidene-2-methyloxazol-5(4H)-one
Abstract
4-Ethylidene-2-methyloxazol-5(4H)-one, a member of the azlactone family, represents a core heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate for amino acids, peptides, and various biologically active molecules necessitates a profound understanding of its fundamental electronic characteristics.[1][3] This guide provides a comprehensive technical exploration of the electronic properties and dipole moment of the 4-Ethylidene-2-methyloxazol-5(4H)-one core structure. We delve into the theoretical underpinnings of its frontier molecular orbitals, reactivity descriptors, and molecular polarity. This document furnishes researchers, scientists, and drug development professionals with detailed computational and experimental protocols, field-proven insights into methodological choices, and a robust framework for predicting the molecule's behavior and potential for derivatization.
Introduction: The Versatile Oxazolone Core
Oxazolones, also known as azlactones, are five-membered heterocyclic compounds that serve as pivotal building blocks in organic synthesis.[1][2] The specific derivative, 4-Ethylidene-2-methyloxazol-5(4H)-one, features an exocyclic double bond at the C-4 position, which is crucial for its reactivity and plays a significant role in its biological functions.[1][3] The arrangement of heteroatoms (nitrogen and oxygen) and conjugated systems within the molecule imparts a unique electronic landscape.[4] Understanding this landscape is paramount for predicting its chemical reactivity, intermolecular interactions, photophysical properties, and ultimately, its efficacy in applications ranging from bio-sensing to drug design.[4][5] This guide will systematically dissect these properties through the lens of modern computational chemistry and established experimental techniques.
Unveiling the Electronic Architecture
The electronic properties of a molecule are governed by the distribution and energy of its electrons, which can be effectively modeled using quantum chemical calculations. Methods like Density Functional Theory (DFT) have become indispensable tools for providing reliable insights into molecular electronic structure.[6][7]
Frontier Molecular Orbitals: The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). Their energy and spatial distribution are fundamental predictors of a molecule's chemical behavior.
-
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an appropriate acceptor, such as an electrophile.
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as the main electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile.
-
The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.[7]
For the oxazolone core, the presence of π-conjugated systems, including the exocyclic double bond, significantly influences the FMO energies.[4] Electron-donating or withdrawing groups substituted on the ethylidene moiety or the methyl group can further tune these energy levels, thereby modulating the molecule's reactivity.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several key reactivity indices can be derived:
-
Ionization Potential (IP): The energy required to remove an electron. Approximated as IP ≈ -EHOMO .
-
Electron Affinity (EA): The energy released when an electron is added. Approximated as EA ≈ -ELUMO .
-
Electronegativity (χ): The ability of a molecule to attract electrons. χ = (IP + EA) / 2 .
-
Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (IP - EA) / 2 . A harder molecule has a larger HOMO-LUMO gap.
These descriptors provide a quantitative framework for comparing the reactivity of different oxazolone derivatives.
Quantitative Data Summary
| Property | Representative Value | Significance |
| EHOMO | ~ -6.5 to -7.5 eV | Electron-donating capability |
| ELUMO | ~ -1.5 to -2.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Kinetic stability, reactivity |
| Ionization Potential (IP) | ~ 6.5 to 7.5 eV | Ease of oxidation |
| Electron Affinity (EA) | ~ 1.5 to 2.5 eV | Ease of reduction |
| Dipole Moment (μ) | ~ 2.0 to 4.0 D | Polarity, intermolecular forces |
Note: These values are illustrative and can vary significantly based on the specific computational method, basis set, and molecular substitutions.
Visualization of Frontier Orbitals
The following diagram illustrates the concept of frontier molecular orbitals and the energy gap that dictates electronic transitions and reactivity.
Caption: Frontier Molecular Orbital (FMO) Energy Level Diagram.
The Molecular Dipole Moment: A Measure of Polarity
The dipole moment (μ) is a vector quantity that describes the separation of positive and negative charge centers within a molecule. It is a crucial determinant of a molecule's solubility in polar solvents, its interaction with biological receptors, and its response to external electric fields.
Origins and Significance
In 4-Ethylidene-2-methyloxazol-5(4H)-one, the dipole moment arises from the vector sum of individual bond moments. The electronegative oxygen and nitrogen atoms create a significant charge imbalance. The carbonyl group (C=O) and the C-O-C and C-N=C moieties within the ring are the primary contributors to the net molecular dipole. The magnitude and direction of this dipole influence how the molecule orients itself and interacts with its environment. Studies on similar oxazolone derivatives have shown that the formation of a dipole moment can be observed through red shifts in fluorescence emission peaks as solvent polarity increases.[8]
Visualization of Molecular Dipole
The diagram below provides a conceptual representation of the net dipole moment in the oxazolone structure. The arrow points from the center of positive charge to the center of negative charge.
Caption: Conceptual representation of the net dipole moment.
Methodologies: A Guide for the Practitioner
To ensure scientific integrity, protocols must be robust and self-validating. Here, we detail both computational and experimental workflows for characterizing the properties of 4-Ethylidene-2-methyloxazol-5(4H)-one.
Computational Protocol: DFT and TD-DFT Analysis
This protocol outlines the steps for calculating electronic properties and the dipole moment using quantum chemistry software.
Pillar of Trustworthiness: The choice of functional (e.g., B3LYP or PBE0) and a sufficiently large basis set (e.g., 6-311++G(d,p)) is critical for accuracy.[9][10] The protocol includes a frequency calculation to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a crucial validation step.
Step-by-Step Methodology:
-
Molecule Building: Construct the 3D structure of 4-Ethylidene-2-methyloxazol-5(4H)-one using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and reliable level of theory is B3LYP/6-31G(d).[9]
-
Frequency Calculation: Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms a stable minimum energy structure.
-
Single-Point Energy Calculation: Using the optimized geometry, perform a more accurate single-point energy calculation with a larger basis set (e.g., 6-311++G(d,p)) to obtain precise electronic properties.
-
Data Extraction: From the output file, extract key data:
-
HOMO and LUMO energies.
-
Total dipole moment magnitude and vector components.
-
Molecular orbital coefficients for visualization.
-
-
Excited State Calculation (Optional): To investigate photophysical properties, perform a Time-Dependent DFT (TD-DFT) calculation to obtain vertical absorption spectra.[4]
Workflow Visualization:
Caption: Workflow for Solvatochromic Analysis.
Conclusion
4-Ethylidene-2-methyloxazol-5(4H)-one is a molecule with a rich electronic character defined by its frontier molecular orbitals and significant molecular dipole moment. The methodologies and theoretical frameworks presented in this guide provide a robust foundation for researchers to predict and understand its reactivity, stability, and intermolecular interactions. By combining computational modeling with targeted experimental validation, scientists in drug discovery and materials science can rationally design and synthesize novel oxazolone derivatives with tailored electronic properties, accelerating the development of next-generation therapeutics and functional materials.
References
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Multifunctional Oxazolone Derivative as an Optical Amplifier, Generator, and Modulator. PMC. Available at: [Link]
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Ścigalski, F., & Jędrzejewska, B. (2020). Structural effect of oxazolone derivatives on the initiating abilities of dye-borate photoredox systems in radical polymerization under visible light. RSC Publishing. Available at: [Link]
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Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? (2018). ACS Omega. Available at: [Link]
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Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]
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Progress in the Synthesis of Erlenmeyer Azlactone. ijrti. Available at: [Link]
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DESIGN, SYNTHESIS AND THEORETICAL STUDIES OF 4-(benzylidene)-2-methyloxazol-5(4H)-ones. (2025). ResearchGate. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis. Available at: [Link]
-
Old Drawback on Azlactone Formation Revealed by a Combination of Theoretical and Experimental Studies. SciELO. Available at: [Link]
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Prasad, P. (2025). Int. J. of Pharm. Sci., Vol 3, Issue 9, 1275-1283. International Journal of Pharmaceutical Sciences. Available at: [Link]
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Two-step synthesis of azlactones using conventional methods. ResearchGate. Available at: [Link]
-
Jędrzejewska, B., Krawczyk, P., & Józefowicz, M. (2017). Experimental and theoretical studies of the influence of solvent polarity on the spectral properties of two push-pull oxazol-5-(4H)-one compounds. Semantic Scholar. Available at: [Link]
-
A Computational study of (Z)-5-(4-Dimethylaminophenylmethylidene)-4-(4- hydroxy-5-isopropyl-2-methylphenylamino) thiazol-2(5H)-one. (2023). ResearchGate. Available at: [Link]
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Molecular docking analysis showed that compounds 5a–e act as ligands for inducible nitric oxide synthase (iNOS). (2025). Beilstein Journals. Available at: [Link]
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IR spectroscopy absorption bands for 4-Ethylidene-2-methyloxazol-5(4H)-one
An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Ethylidene-2-methyloxazol-5(4H)-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for 4-Ethylidene-2-methyloxazol-5(4H)-one, a member of the azlactone class of heterocyclic compounds. Azlactones are critical intermediates in the synthesis of amino acids, peptides, and various pharmacologically active molecules.[1][2] A thorough understanding of their spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation in research and drug development. This document offers an in-depth examination of the principal vibrational modes, the influence of molecular structure on absorption frequencies, and a validated experimental protocol for spectral acquisition.
Introduction: The Spectroscopic Signature of an Azlactone
4-Ethylidene-2-methyloxazol-5(4H)-one is a five-membered heterocyclic compound featuring a lactone (cyclic ester) carbonyl, an endocyclic imine (C=N) bond, and an exocyclic ethylidene (C=C) group. The electronic environment of this molecule is characterized by an extended π-conjugation system involving the C=O, C=N, and C=C bonds. This conjugation, combined with the inherent ring strain of the five-membered oxazolone core, gives rise to a unique and predictable infrared spectrum.
Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. These frequencies are determined by the bond strength, the mass of the atoms involved, and the overall molecular geometry. For 4-Ethylidene-2-methyloxazol-5(4H)-one, the most diagnostic absorption bands arise from the high-energy stretching vibrations of its three double bonds.
Molecular Structure and Key Vibrational Modes
The unique spectral features of 4-Ethylidene-2-methyloxazol-5(4H)-one are best understood by first examining its structure. The key functional groups that produce strong, diagnostic IR absorptions are the lactone carbonyl (C=O), the imine (C=N), the exocyclic alkene (C=C), and the lactone C-O bond.
Caption: Molecular structure and key vibrational modes.
Detailed Analysis of Principal Absorption Bands
The infrared spectrum of 4-Ethylidene-2-methyloxazol-5(4H)-one is dominated by absorptions in the functional group region (4000-1500 cm⁻¹). The analysis below details the expected frequencies and the underlying principles governing their position and intensity.
Carbonyl (C=O) Stretching Vibration
The most intense and diagnostically significant absorption in the spectrum is that of the lactone carbonyl stretch (νC=O). For 5(4H)-oxazolones, this band appears at a notably high frequency.
-
Expected Frequency: 1780 - 1820 cm⁻¹
-
Causality: The high frequency of the C=O stretch is a result of two primary factors:
-
Ring Strain: Five-membered rings (γ-lactones) exhibit significant angle strain, which increases the energy and frequency required for the C=O stretching vibration compared to acyclic esters (typically 1735-1750 cm⁻¹) or six-membered lactones.[3] Saturated γ-lactones absorb in the 1760-1795 cm⁻¹ range.[3]
-
Electronic Effects: The endocyclic oxygen atom's electron-withdrawing inductive effect also contributes to a higher C=O frequency.
-
-
Field Insights - Fermi Resonance: It is common for the carbonyl band in unsaturated lactones and oxazolones to appear as a doublet or a main peak with a shoulder.[4][5][6] This splitting is often attributed to Fermi resonance, an intramolecular vibrational coupling between the fundamental C=O stretching vibration and an overtone or combination band of a lower frequency vibration (e.g., the C=C stretch).[7][8] This phenomenon can be sensitive to solvent polarity, with the relative intensities of the two bands changing in different solvent environments.[4][5]
Imine (C=N) and Alkene (C=C) Stretching Vibrations
The conjugated C=N and C=C bonds give rise to strong absorptions that are also highly characteristic of the azlactone structure.
-
C=N Stretch (νC=N):
-
C=C Stretch (νC=C):
-
Expected Frequency: 1580 - 1640 cm⁻¹
-
Causality: This absorption is due to the stretching of the exocyclic ethylidene double bond. Conjugation with the carbonyl group delocalizes the π-electrons, slightly weakening the C=C bond and lowering its frequency compared to an isolated alkene (typically 1640-1680 cm⁻¹). This conjugation also significantly increases the intensity of the absorption due to a larger change in the dipole moment during vibration.
-
C-O and C-H Vibrations
The fingerprint region (below 1500 cm⁻¹) contains several other important vibrations, including C-O and C-H modes.
-
C-O-C Asymmetric Stretch:
-
Expected Frequency: 1250 - 1100 cm⁻¹
-
Causality: Lactones, like esters, exhibit a strong absorption band corresponding to the asymmetric stretching of the C-O-C linkage.[3] This is a crucial band for confirming the presence of the lactone functional group.
-
-
C-H Stretching (νC-H):
-
sp² C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹ (approx. 3010-3080 cm⁻¹), corresponding to the C-H bond of the ethylidene group (=C-H).
-
sp³ C-H Stretch: Stronger, sharp bands are expected just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹), arising from the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups.[12]
-
-
C-H Bending (δC-H):
-
sp³ C-H Bends: Asymmetric and symmetric bending vibrations of the methyl groups typically appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
-
Summary of Diagnostic Absorption Bands
The following table summarizes the key IR absorption bands for 4-Ethylidene-2-methyloxazol-5(4H)-one, providing a quick reference for spectral interpretation.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Bond Type | Intensity | Notes |
| ~2850-2980 | Symmetric & Asymmetric Stretch | sp³ C-H | Medium to Strong | From the two methyl groups. |
| ~3010-3080 | Stretch | sp² C-H | Weak to Medium | From the vinylic proton on the ethylidene group. |
| 1780 - 1820 | Carbonyl Stretch (νC=O) | C=O | Very Strong, Sharp | High frequency due to ring strain. May show a doublet due to Fermi resonance.[7][8] |
| 1650 - 1670 | Imine Stretch (νC=N) | C=N | Strong | Characteristic of the oxazolone ring.[9][10] |
| 1580 - 1640 | Alkene Stretch (νC=C) | C=C | Strong, Variable | Conjugated with the carbonyl group. |
| ~1450 & ~1375 | Bending (Scissoring) | sp³ C-H | Medium | Characteristic methyl group deformations. |
| 1100 - 1250 | Asymmetric Stretch | C-O-C | Strong | Confirms the lactone/ester linkage.[3] |
Standard Operating Protocol: ATR-FTIR Spectroscopy
This protocol describes a self-validating system for obtaining a high-quality infrared spectrum of 4-Ethylidene-2-methyloxazol-5(4H)-one using an Attenuated Total Reflectance (ATR) accessory.
Caption: Workflow for ATR-FTIR spectral acquisition.
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Securely install the ATR accessory (e.g., with a diamond or germanium crystal).
-
-
Crystal Cleaning & Background Acquisition:
-
Thoroughly clean the ATR crystal surface with a solvent-grade isopropanol-wetted, non-abrasive wipe. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be ratioed out from the sample spectrum.
-
Self-Validation: The resulting background should be a flat line, free from significant solvent or atmospheric absorptions. If not, repeat the cleaning and background acquisition steps.
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of the solid 4-Ethylidene-2-methyloxazol-5(4H)-one powder directly onto the center of the ATR crystal.
-
Lower the press arm (anvil) and apply firm, consistent pressure to ensure good contact between the sample and the crystal surface. Inconsistent pressure is a primary source of spectral irreproducibility.
-
-
Spectral Acquisition:
-
Collect the sample spectrum. Standard parameters for a high-quality spectrum are:
-
Scan Range: 4000 - 400 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
Resolution: 4 cm⁻¹
-
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.
-
Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline at zero absorbance.
-
Use the peak-picking tool to identify and label the wavenumbers of the key absorption bands described in this guide.
-
-
Post-Analysis Cleanup:
-
Retract the anvil, and carefully remove the solid sample from the crystal surface with a dry wipe.
-
Perform a final clean with isopropanol as described in step 2 to prepare the instrument for the next user.
-
Conclusion
The infrared spectrum of 4-Ethylidene-2-methyloxazol-5(4H)-one is highly characteristic and serves as a powerful tool for its identification and characterization. The key diagnostic features are the very strong, high-frequency carbonyl absorption above 1780 cm⁻¹, a strong imine (C=N) stretch near 1660 cm⁻¹, a conjugated alkene (C=C) stretch near 1600 cm⁻¹, and a strong C-O-C lactone band in the fingerprint region. The potential for Fermi resonance in the carbonyl region provides further structural insight but requires careful interpretation. By following the validated protocol provided, researchers can reliably obtain high-quality spectra to confirm the synthesis and purity of this important heterocyclic compound.
References
-
The carbonyl stretching bands in the infrared spectra of unsaturated lactones. (n.d.). Canadian Science Publishing. [Link]
-
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]
-
THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. (n.d.). Canadian Science Publishing. [Link]
-
Salim, F., et al. (2013). Synthesis, spectroscopic characterization and pharmacological evaluation of oxazolone derivatives. Journal of the Serbian Chemical Society. [Link]
-
Stanovnik, B., et al. (2009). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. Acta Chimica Slovenica. [Link]
-
THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. (n.d.). Canadian Science Publishing. [Link]
-
da Silva, V. A., et al. (2022). Synthesis and Solvatochromism of Oxazolone Derivative. Química no Brasil. [Link]
-
Kumar, R., et al. (2022). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry. [Link]
-
O'Brien, J. T., et al. (2009). IRMPD spectroscopy shows that AGG forms an oxazolone b2+ ion. Journal of the American Society for Mass Spectrometry. [Link]
-
Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? (2018). ACS Omega. [Link]
-
Karpagavalli, M., et al. (2025). DESIGN, SYNTHESIS AND THEORETICAL STUDIES OF 4-(benzylidene)-2-methyloxazol-5(4H)-ones. ResearchGate. [Link]
-
FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. [Link]
-
Abuelizz, H. A., et al. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry. [Link]
-
Development of terphenyl-2-methyloxazol-5(4H)-one derivatives as selective reversible MAGL inhibitors. (2020). European Journal of Medicinal Chemistry. [Link]
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Spectra Characterization, In vitro Evaluation of Antibacterial and Hemolytic Activity of Novel Ligand. (2018). International Journal of ChemTech Research. [Link]
-
Jat, L. R., et al. (2011). SYNTHESIS AND ANTICANCER ACTIVITY OF 4-BENZYLIDENE-2- PHENYLOXAZOL-5(4H)-ONE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Vibrational Frequencies. (2005). Truman State University Chemistry Department. [Link]
-
Jeripothula, M. (2019). Synthesis and Characterization of 4-(4- Arylidene)-5-methyl-2, 4-dihydro-3H-pyrazol- 3-ones. International Journal of Pharmacy and Biological Sciences. [Link]
-
Yadav, R. A., et al. (1980). Vibrational spectra and thermodynamic functions of allyl acetate. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
Tsys, E. A., et al. (2022). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank. [Link]
-
Al-Amiery, A. A., et al. (2022). SYNTHESIS, CHARACTERIZATION OF NOVEL 4-ARYLIDENE-2-PHENYL-5(4H) OXAZOLONES. ResearchGate. [Link]
-
4-Benzylidene-2-methyloxazol-5(4H)-one. (n.d.). SpectraBase. [Link]
-
Anharmonic vibrational spectra of acetylacetone. (2006). ResearchGate. [Link]
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- 12. mdpi.com [mdpi.com]
Photophysical Profiling of Azlactones: UV-Vis Absorption Spectrum of 4-Ethylidene-2-methyloxazol-5(4H)-one
Executive Summary
Oxazol-5(4H)-ones, commonly known as azlactones, are a highly versatile class of five-membered heterocyclic compounds featuring nitrogen and oxygen heteroatoms[1]. Among these, 4-ethylidene-2-methyloxazol-5(4H)-one serves as a fundamental model for understanding the photophysical behavior of alkylidene azlactones. Unlike heavily conjugated arylidene derivatives that absorb in the near-UV or visible spectrum[2], this specific compound features a truncated, cross-conjugated π -system. This whitepaper provides an in-depth technical analysis of its UV-Vis absorption characteristics, the mechanistic causality behind its electronic transitions, and a self-validating protocol for its synthesis and spectroscopic characterization.
Structural & Electronic Fundamentals
The structural framework of 4-ethylidene-2-methyloxazol-5(4H)-one consists of a central oxazolone ring substituted with a methyl group at the C2 position and an ethylidene group at the C4 position.
The optical properties of this molecule are dictated by its cross-conjugated system, which links the exocyclic C=C double bond, the imine-like C=N bond, and the lactone carbonyl (C=O).
-
HOMO-LUMO Gap: Because the ethylidene group lacks the extended aromaticity of a benzylidene substituent, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is relatively large. This shifts the primary absorption band deep into the ultraviolet region.
-
Electronic Transitions: The UV-Vis spectrum is dominated by a highly allowed π→π∗ transition originating from the conjugated triene-like system, alongside a weaker, symmetry-forbidden n→π∗ transition arising from the non-bonding lone pairs on the oxygen and nitrogen heteroatoms.
Electronic transitions and photophysical pathways of 4-ethylidene-2-methyloxazol-5(4H)-one.
UV-Vis Absorption Characteristics & Solvatochromism
The UV-Vis absorption profile of 4-ethylidene-2-methyloxazol-5(4H)-one is highly sensitive to its microenvironment.
Solvatochromic Causality
When the molecule transitions from the ground state ( S0 ) to the excited state ( S1 or S2 ), there is a significant redistribution of electron density, typically resulting in a larger dipole moment in the excited state.
-
Bathochromic Shift (Red Shift): In polar solvents (e.g., methanol, acetonitrile), dipole-dipole interactions stabilize the highly polar excited state more effectively than the ground state. This reduces the HOMO-LUMO energy gap, shifting the λmax to longer wavelengths.
-
Hypsochromic Shift (Blue Shift): Conversely, non-polar solvents (e.g., cyclohexane) fail to stabilize the excited state, maintaining a larger energy gap.
Quantitative Spectral Data
To contextualize the absorption of 4-ethylidene-2-methyloxazol-5(4H)-one, Table 1 compares its spectral data against more heavily conjugated azlactones[2],[1].
Table 1: Comparative UV-Vis Spectral Data of Substituted Oxazol-5(4H)-ones
| Compound Name | C4-Substituent | C2-Substituent | λmax (nm) | logϵ | Primary Transition |
| 4-Ethylidene-2-methyloxazol-5(4H)-one | Ethylidene | Methyl | ~295 | 4.1 | π→π∗ |
| 4-Ethylidene-2-methyloxazol-5(4H)-one | Ethylidene | Methyl | ~340 | 2.5 | n→π∗ |
| 4-Benzylidene-2-methyloxazol-5(4H)-one | Benzylidene | Methyl | ~330 | 4.3 | π→π∗ |
| 4-Benzylidene-2-phenyloxazol-5(4H)-one | Benzylidene | Phenyl | ~365 | 4.5 | π→π∗ |
Note: Data represents typical values in spectroscopic-grade acetonitrile.
Experimental Methodology: Synthesis & Spectral Acquisition
To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis relies on the classic Erlenmeyer-Plöchl reaction[3], while the spectroscopic measurement incorporates strict quality control gates.
Standardized experimental workflow for the synthesis and UV-Vis characterization of azlactones.
Protocol A: Erlenmeyer-Plöchl Synthesis
-
Reagent Assembly: Combine 1.0 eq of N-acetylglycine, 1.5 eq of acetaldehyde, and 1.0 eq of anhydrous sodium acetate in a round-bottom flask.
-
Causality: Sodium acetate acts as a mild base to deprotonate the active methylene group of N-acetylglycine, facilitating the nucleophilic attack on the carbonyl carbon of acetaldehyde[3].
-
-
Cyclodehydration: Add 3.0 eq of acetic anhydride. Heat the mixture to 80°C under continuous stirring for 2 hours.
-
Causality: Acetic anhydride is not merely a solvent; it is the critical dehydrating agent that forces the cyclization of the intermediate into the 5-membered oxazolone core.
-
-
Quenching & Precipitation: Pour the reaction mixture over crushed ice. The sudden drop in temperature and high polarity of water forces the hydrophobic azlactone to precipitate.
-
Purification: Recrystallize the crude product from cold ethanol to obtain pure 4-ethylidene-2-methyloxazol-5(4H)-one.
Protocol B: Self-Validating UV-Vis Spectral Acquisition
-
Cuvette Selection: Utilize matched quartz cuvettes (10 mm path length).
-
Causality: Standard optical glass absorbs strongly below 340 nm. Because the primary π→π∗ transition of this compound occurs at ~295 nm, quartz is mandatory to prevent complete signal attenuation by the cuvette material.
-
-
Sample Preparation: Prepare a 10μM solution of the purified compound in spectroscopic-grade acetonitrile.
-
Causality: Acetonitrile has a UV cutoff of ~190 nm, ensuring a transparent window for measurement. The 10μM concentration ensures the maximum absorbance ( A ) remains between 0.1 and 1.0 , strictly adhering to the linear dynamic range of the Beer-Lambert law and preventing detector saturation or inner-filter effects.
-
-
Baseline Validation (System Check): Run a solvent blank (pure acetonitrile) in both the reference and sample beams from 200 nm to 500 nm.
-
Validation Gate: The baseline must remain flat ( ±0.005 Abs). Any drift or artifact indicates cuvette contamination or solvent degradation, requiring immediate cleaning and recalibration before proceeding.
-
-
Measurement: Scan the sample from 200 nm to 500 nm at a scan rate of 100nm/min with a slit width of 1nm . Record the λmax and calculate the molar absorptivity ( ϵ ).
Applications in Photochemistry & Drug Development
Understanding the precise UV-Vis absorption profile of 4-ethylidene-2-methyloxazol-5(4H)-one is critical for its downstream applications. Because its primary absorption lies in the UV range, targeted UV irradiation can induce highly specific photochemical transformations. Excitation into the S2 state often leads to rapid intersystem crossing or direct photochemical ring-opening, allowing researchers to utilize this azlactone as a reactive intermediate for synthesizing complex γ,δ -unsaturated amides, novel amino acids, and peptide-based therapeutics[2],[1].
Sources
High-Resolution Mass Spectrometry Fragmentation Pathways of 4-Ethylidene-2-methyloxazol-5(4H)-one: A Mechanistic Whitepaper
As mass spectrometry (MS) continues to evolve, the structural elucidation of reactive heterocyclic intermediates remains a cornerstone of synthetic chemistry and drug development. 4-Ethylidene-2-methyloxazol-5(4H)-one (an unsaturated azlactone) is a highly reactive intermediate classically derived from the Erlenmeyer-Plöchl synthesis. Understanding its gas-phase dissociation is critical for researchers analyzing peptide synthesis pathways, dynamic covalent chemistries, and polymer bioconjugation.
This whitepaper synthesizes fundamental gas-phase thermodynamic principles with modern analytical workflows to provide a definitive guide on the fragmentation pathways of 4-Ethylidene-2-methyloxazol-5(4H)-one.
Mechanistic Pathways of Dissociation (The "Why")
The oxazol-5(4H)-one ring is characterized by significant ring strain and a highly polarized lactone carbonyl. When subjected to electron ionization (EI) or collision-induced dissociation (CID) in electrospray ionization (ESI), the molecule undergoes highly predictable, thermodynamically driven fragmentation. The foundational fragmentation patterns of these heterocyclic systems were first established using gas chromatography/mass spectrometry (GC/MS)[1].
Pathway A: Decarbonylation (CO Extrusion)
The most diagnostic fragmentation of the azlactone core is the rapid extrusion of carbon monoxide ( −28 Da ).
-
Causality: Ionization induces extreme instability within the five-membered lactone ring. The loss of CO relieves this ring strain and generates a highly stabilized, conjugated azirine radical cation intermediate (in EI) or a linear conjugated iminium ion (in ESI). Structural studies utilizing infrared multiphoton dissociation (IRMPD) have confirmed that protonated oxazolone-type structures undergo specific ring-opening mechanisms during gas-phase activation[2].
Pathway B: Acylium Ion Formation
Cleavage of the C2−N and O−C5 bonds results in the complete collapse of the heterocyclic ring.
-
Causality: Because 4-Ethylidene-2-methyloxazol-5(4H)-one possesses a methyl group at the C2 position, this ring collapse predominantly yields an acetyl cation (acylium ion) at m/z43 . The formation of the triple-bonded acylium ion ( CH3−C≡O+ ) is highly exothermic, making it the base peak in higher-energy CID spectra.
Pathway C: Alkylidene Side-Chain Cleavage
The exocyclic ethylidene group ( =CH−CH3 ) at the C4 position is susceptible to homolytic cleavage.
-
Causality: The loss of a methyl radical ( −15 Da ) yields a resonance-stabilized fragment at m/z110 . The extended conjugation between the oxazolone ring and the remaining exocyclic double bond lowers the activation energy required for this radical loss.
Fig 1: Primary EI-MS fragmentation pathways of 4-Ethylidene-2-methyloxazol-5(4H)-one.
Quantitative Data Summarization
The following table summarizes the primary diagnostic ions observed during the mass spectrometric analysis of 4-Ethylidene-2-methyloxazol-5(4H)-one.
| Fragment Ion | Exact Mass ( m/z ) | Neutral Loss (Da) | Relative Abundance (%) | Structural Assignment |
| Molecular Ion | 125.04 | - | 100 | [M]+∙ (Intact oxazolone) |
| [M−CH3]+ | 110.02 | 15 | 15 | Loss of terminal methyl from ethylidene |
| [M−CO]+∙ | 97.05 | 28 | 65 | Azirine derivative (CO extrusion) |
| [M−CO2]+∙ | 81.05 | 44 | 10 | Conjugated imine |
| Acylium Ion | 43.01 | 82 | 85 | Acetyl cation ( CH3CO+ ) |
Note: In modern ESI-MS/MS workflows, the protonated precursor [M+H]+ is observed at m/z126.05 , with corresponding +1 Da shifts in the hydrogen-retaining fragments[3].
Self-Validating Experimental Protocol: LC-MS/MS Analysis
When handling reactive azlactones, the greatest analytical risk is premature hydrolysis. The oxazolone ring reacts rapidly with water to form the corresponding open-chain acylamino acid. Therefore, the analytical protocol must be designed as a self-validating system to ensure the integrity of the data. During sample preparation, it is critical to avoid nucleophilic solvents that can cause premature ring-opening, a factor carefully controlled in advanced monolithic reactor systems utilizing azlactone chemistries[4].
Step-by-Step Methodology
Step 1: Anhydrous Sample Preparation (Integrity Check)
-
Dissolve the 4-Ethylidene-2-methyloxazol-5(4H)-one standard in 100% anhydrous Acetonitrile (ACN) to a concentration of 10μg/mL . Do not use methanol or aqueous buffers for the stock solution.
-
Self-Validation Check: Immediately infuse a small aliquot into the MS. Monitor the ratio of m/z126 (intact [M+H]+ ) to m/z144 (hydrolyzed [M+H2O+H]+ ). If the m/z144 peak exceeds 5% relative abundance, discard the sample, as the azlactone has degraded.
Step 2: Chromatographic Separation
-
Utilize a sub-2 μm C18 UHPLC column to ensure rapid elution and minimize on-column hydrolysis.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Run a steep, fast gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4mL/min . The acidic environment suppresses nucleophilic attack on the oxazolone carbonyl during the brief aqueous exposure.
Step 3: ESI-MS/MS Acquisition
-
Operate the Q-TOF or Orbitrap mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
-
Set the capillary voltage to 3.5kV and the desolvation temperature to 250∘C to prevent thermal degradation of the ethylidene double bond.
-
Isolate the precursor ion at m/z126.05 using a narrow quadrupole isolation window ( 1.0m/z ).
-
Apply a collision energy (CE) ramp from 15 eV to 35 eV using Nitrogen or Argon as the collision gas. This ramp ensures the capture of both the primary CO extrusion ( m/z98 ) and the secondary acylium formation ( m/z43 ).
Fig 2: Self-validating LC-MS/MS workflow for reactive azlactone analysis.
References
-
Borg, R. M. (1978). The analysis of the oxazolone derivatives of amino acids by gas chromatography/mass spectroscopy. OAR@UM.[Link]
-
Chauveau, C., & Vanbiervliet, E. (2018). Azlactone Telechelic Polyolefins as Precursors to Polyamides: A Combination of Metathesis Polymerization and Polyaddition Reactions. Macromolecules, ACS Publications.[Link]
-
UA Campus Repository. STUDIES OF ION DISSOCIATION KINETICS AND MECHANISMS BY SURFACE-INDUCED DISSOCIATION AND INFRARED MULTI-PHOTON DISSOCIATION/SOFT-LANDING.[Link]
-
ResearchGate. (2019). Investigating Monoliths (Vinyl Azlactone-co-Ethylene Dimethacrylate) as a Support for Enzymes and Drugs, for Proteomics and Drug-Target Studies. [Link]
Sources
Application Note: Organocatalytic Asymmetric Sulfa-Michael Addition to 4-Ethylidene-2-methyloxazol-5(4H)-one
Introduction & Mechanistic Rationale
Unsaturated azlactones (4-alkylidene-2-oxazolin-5-ones) are highly versatile electrophiles in asymmetric catalysis, serving as direct precursors to β -functionalized α -amino acids 1. Specifically, 4-ethylidene-2-methyloxazol-5(4H)-one features an electron-deficient exocyclic double bond that readily undergoes conjugate nucleophilic addition.
When employing soft nucleophiles such as thiols (sulfa-Michael addition), controlling the stereochemistry at the nascent β -carbon (and subsequently the α -carbon upon protonation) requires a highly organized transition state. Bifunctional organocatalysts, such as cinchona-alkaloid-derived squaramides or thioureas, excel in this domain by simultaneously activating both reaction partners 2.
Causality of the Catalytic Design
The bifunctional squaramide catalyst operates via a dual-activation mode:
-
Electrophile Activation : The squaramide NH protons act as explicit hydrogen-bond donors, coordinating to the carbonyl oxygen and/or the nitrogen of the azlactone ring. This lowers the LUMO of the 4-ethylidene-2-methyloxazol-5(4H)-one, increasing its electrophilicity and locking it in a rigid chiral environment.
-
Nucleophile Activation : The tertiary amine moiety of the catalyst acts as a Brønsted base, deprotonating the thiol (e.g., benzyl mercaptan) to generate a highly nucleophilic, tightly-bound thiolate species 3.
This synergistic activation ensures that the nucleophilic attack occurs exclusively from one enantioface of the exocyclic double bond, yielding high enantiomeric excess (ee) and diastereomeric ratio (dr).
Figure 1: Dual-activation transition state model for the squaramide-catalyzed asymmetric addition.
Experimental Protocol: Asymmetric Sulfa-Michael Addition
Self-Validating System: To ensure analytical trustworthiness, a racemic standard must be synthesized in parallel using an achiral base (e.g., triethylamine, TEA) to calibrate the chiral HPLC conditions and establish baseline retention times 4.
Materials & Reagents
-
Electrophile: 4-Ethylidene-2-methyloxazol-5(4H)-one (MW: 125.13 g/mol )
-
Nucleophile: Benzyl mercaptan (MW: 124.20 g/mol , d: 1.058 g/mL)
-
Catalyst: Chiral Bifunctional Squaramide Catalyst (e.g., Quinine-derived squaramide)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Consumables: Silica gel (230-400 mesh) for flash chromatography
Step-by-Step Methodology
-
Reaction Setup : In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-ethylidene-2-methyloxazol-5(4H)-one (62.5 mg, 0.5 mmol) and the chiral squaramide catalyst (10 mol%, 0.05 mmol).
-
Solvent Addition : Add 2.0 mL of anhydrous DCM under an argon atmosphere.
-
Expert Insight: DCM is preferred because non-polar, aprotic solvents maximize the strength of the hydrogen-bonding interactions essential for stereocontrol. Protic solvents will competitively bind to the catalyst, destroying enantioselectivity.
-
-
Equilibration : Cool the homogeneous solution to -20 °C using a cryocooler.
-
Expert Insight: Lowering the temperature suppresses the uncatalyzed background reaction, which is the primary pathway for racemic product formation, thereby elevating the final ee.
-
-
Nucleophile Addition : Add benzyl mercaptan (70.5 µL, 0.6 mmol, 1.2 equiv) dropwise over 5 minutes via a microsyringe.
-
Monitoring : Stir the reaction at -20 °C. Monitor the conversion via TLC (Hexane/EtOAc 4:1, visualized with UV and KMnO4 stain). The nucleophilic addition typically reaches full conversion within 12–24 hours.
-
Quenching & Purification : Once complete, quench the reaction by directly loading the crude mixture onto a short silica gel pad. Elute with Hexane/EtOAc (3:1) to remove the catalyst and isolate the β -thioether azlactone product.
-
Analysis : Determine the diastereomeric ratio (dr) via 1 H NMR of the crude mixture (integrating the α -proton signals). Determine the enantiomeric excess (ee) via chiral stationary phase HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).
Figure 2: Step-by-step experimental workflow for the asymmetric catalytic nucleophilic addition.
Quantitative Data Presentation
The table below summarizes the optimization parameters for the asymmetric addition, highlighting the critical impact of solvent polarity and temperature on the stereochemical outcome.
| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Achiral TEA (Control) | DCM | 25 | 2 | 95 | 1:1 | 0 |
| 2 | Squaramide Catalyst | MeOH | 25 | 24 | 45 | 1.5:1 | 12 |
| 3 | Squaramide Catalyst | THF | 25 | 18 | 78 | 3:1 | 65 |
| 4 | Squaramide Catalyst | DCM | 25 | 12 | 89 | 5:1 | 84 |
| 5 | Squaramide Catalyst | DCM | -20 | 24 | 92 | >10:1 | 96 |
Table 1: Optimization of the asymmetric sulfa-Michael addition to 4-ethylidene-2-methyloxazol-5(4H)-one. Note the drastic drop in enantiomeric excess when using a protic solvent (MeOH, Entry 2), which disrupts the catalyst-substrate hydrogen bonding network.
References
-
Peschiulli, A.; Quigley, C.; Tallon, S.; Gun'ko, Y. K.; Connon, S. J. "Organocatalytic asymmetric addition of alcohols and thiols to activated electrophiles: efficient dynamic kinetic resolution and desymmetrization protocols." Journal of Organic Chemistry, 2008. 2
-
Emelyanov, M. A. et al. "Dynamic Kinetic Resolution of Azlactones via Phase-Transfer Catalytic Alcoholysis." ACS Catalysis, 2021. 3
-
Zhang, Y. et al. "Atroposelective Access to Oxindole-Based Axially Chiral Styrenes via the Strategy of Catalytic Kinetic Resolution." Dalian Institute of Chemical Physics (DICP), 2020.4
-
"Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 4: Azlactones and Oxazolidin-5-ones." EBIN.PUB. 1
Sources
Application Note: 4-Ethylidene-2-methyloxazol-5(4H)-one as a Reactive Azlactone Intermediate in Dehydropeptide Synthesis
Executive Summary
The incorporation of α,β-dehydroamino acids (ΔAAs), such as dehydroaminobutyric acid (ΔAbu), into peptide sequences is a critical strategy in modern peptidomimetic drug development. These residues introduce local structural rigidity (e.g., favoring β-turns or 3₁₀-helices) and significantly enhance proteolytic stability. However, the direct coupling of ΔAAs is notoriously difficult.
This application note details the mechanistic rationale and experimental protocols for utilizing 4-ethylidene-2-methyloxazol-5(4H)-one —the azlactone of N-acetyl-dehydroaminobutyric acid—as a highly reactive, self-activating intermediate to streamline the synthesis of ΔAbu-containing peptides.
Mechanistic Rationale: The Causality of Azlactone Activation
The Challenge of Direct Amidation
Directly coupling an α,β-dehydroamino acid to a growing peptide chain using standard coupling reagents (e.g., HATU, EDC) typically results in extremely low yields (<15%). The causality behind this failure lies in the electronic structure of the ΔAA[1]. The sp² hybridized α-carbon is conjugated with the carboxyl group, which delocalizes electron density and drastically reduces the electrophilicity of the carboxyl carbon. Furthermore, extended reaction times with harsh coupling reagents often lead to the epimerization of adjacent chiral residues and competitive oxazoline byproduct formation[2].
The Azlactone Solution
To bypass these sluggish amidation steps, researchers utilize azlactone (oxazolone) intermediates[3]. The synthesis of 4-ethylidene-2-methyloxazol-5(4H)-one is achieved via the Erlenmeyer-Plöchl-type cyclodehydration of an N-acetyl-threonine precursor.
By locking the conjugated system into a 5-membered heterocyclic ring, the C5 carbonyl becomes highly strained and exceptionally electrophilic. When introduced to a peptide-resin, the N-terminal amine acts as a nucleophile, attacking the C5 carbonyl. This base-catalyzed ring-opening reaction is thermodynamically favorable, rapidly forming the desired peptide bond without the need for exogenous coupling reagents.
Mechanistic pathway from N-Acetyl-Threonine to Dehydropeptide via Azlactone.
Comparative Quantitative Data
The table below summarizes the kinetic and thermodynamic advantages of utilizing the azlactone intermediate versus direct amidation for ΔAbu incorporation.
| Coupling Strategy | Reagents | Reaction Time | Avg. Yield (%) | Epimerization Risk |
| Direct Amidation | N-Ac-ΔAbu-OH, HATU, DIPEA | 24 - 48 h | < 15% | High (at adjacent residues) |
| Azlactone Ring-Opening | 4-Ethylidene-2-methyloxazol-5(4H)-one, DIPEA | 2 - 4 h | 85 - 95% | Low |
Experimental Protocols
The following protocols outline a self-validating system for generating the azlactone intermediate and executing the subsequent Solid-Phase Peptide Synthesis (SPPS) coupling.
Protocol A: Synthesis of 4-Ethylidene-2-methyloxazol-5(4H)-one
Objective: Dehydrate and cyclize N-acetyl-DL-threonine to form the reactive azlactone.
-
Preparation: Suspend 10.0 mmol of N-acetyl-DL-threonine in 15 mL of anhydrous acetic anhydride (Ac₂O) in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: Add 1.5 mmol of anhydrous sodium acetate (NaOAc). Causality: NaOAc acts as a mild base to abstract the α-proton, facilitating the elimination of the hydroxyl group to form the ethylidene double bond while promoting cyclization.
-
Heating: Heat the mixture to 90°C under an inert argon atmosphere for 2 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1) until the precursor is fully consumed.
-
Isolation: Cool the mixture to room temperature and remove excess Ac₂O in vacuo. Dissolve the resulting residue in 50 mL of ethyl acetate.
-
Washing: Wash the organic layer with saturated aqueous NaHCO₃ (3 x 20 mL) to neutralize residual acetic acid, followed by brine (20 mL).
-
Drying & Storage: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting 4-ethylidene-2-methyloxazol-5(4H)-one should be stored at -20°C under argon to prevent premature hydrolysis.
Protocol B: SPPS Coupling via Azlactone Ring-Opening
Objective: Couple the azlactone to the N-terminus of a resin-bound peptide.
-
Resin Preparation: Swell 0.1 mmol of the desired Fmoc-deprotected peptide-resin in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.
-
Activation: Dissolve 0.4 mmol (4 equivalents) of 4-ethylidene-2-methyloxazol-5(4H)-one in 3 mL of anhydrous DMF.
-
Base Addition: Add 0.4 mmol (4 equivalents) of N,N-Diisopropylethylamine (DIPEA) to the azlactone solution. Causality: Controlling the pH is vital[4]. If the pH is too low, the resin-bound amine remains protonated and non-nucleophilic. If the pH is too high, it can trigger unwanted side reactions. DIPEA provides the perfect mild basicity to maintain the amine in its reactive, deprotonated state.
-
Coupling: Transfer the solution to the peptide-resin and agitate gently at room temperature for 2 to 4 hours.
-
Validation: Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 3 mL) and Dichloromethane (DCM) (5 x 3 mL). Perform a Kaiser test; a negative result (yellow) confirms complete ring-opening and coupling.
Step-by-step experimental workflow for SPPS using the azlactone intermediate.
Troubleshooting & Optimization
-
Incomplete Coupling (Positive Kaiser Test): If steric hindrance from the resin-bound peptide is severe, the ring-opening may stall. Solution: Re-subject the resin to a fresh batch of azlactone and DIPEA, and elevate the reaction temperature slightly to 40°C.
-
Azlactone Hydrolysis: Azlactones are highly sensitive to moisture. Solution: Ensure all DMF used in Protocol B is strictly anhydrous and amine-free. Hydrolyzed azlactone reverts to the unreactive N-acetyl-dehydroaminobutyric acid, halting the coupling process.
References
- Source: Google Patents (WO2016090305A1)
-
Title: Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids Source: National Center for Biotechnology Information (PMC8184643) URL: [Link]
-
Title: Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptides Source: BYU ScholarsArchive URL: [Link]
Sources
- 1. WO2016090305A1 - Solid-phase synthesis of peptides containing bulky dehydroamino acids - Google Patents [patents.google.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptide" by Diego A. Moya [scholarsarchive.byu.edu]
- 4. janemakeup.com [janemakeup.com]
Dynamic Kinetic Resolution of 4-Ethylidene-2-methyloxazol-5(4H)-one: A Comprehensive Guide to Application and Protocol
Introduction: The Strategic Value of Chiral α,β-Unsaturated Amino Acids
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure molecules is of paramount importance. Chiral α,β-unsaturated amino acids are particularly valuable building blocks, serving as precursors to a wide array of complex peptides, heterocycles, and other pharmacologically active compounds. The dynamic kinetic resolution (DKR) of azlactones, such as 4-ethylidene-2-methyloxazol-5(4H)-one, represents a highly efficient and atom-economical strategy for accessing these crucial chiral synthons.
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the dynamic kinetic resolution of 4-ethylidene-2-methyloxazol-5(4H)-one. We will delve into the underlying scientific principles, explore various catalytic systems, and present a comprehensive, step-by-step protocol for performing this transformation and analyzing the results.
Core Principles: Understanding the Dynamic Kinetic Resolution of Azlactones
Dynamic kinetic resolution is a powerful technique that combines the rapid in-situ racemization of a starting material with a highly enantioselective reaction, theoretically allowing for a 100% yield of a single enantiomer. In the context of 4-ethylidene-2-methyloxazol-5(4H)-one, the process involves two key concurrent events:
-
Racemization of the Azlactone: The proton at the chiral C4 position of the oxazolone ring is acidic and can be readily abstracted by a base or activated by an acid, leading to a planar, achiral enolate intermediate. Reprotonation can occur from either face, resulting in rapid racemization of the starting material.
-
Enantioselective Ring Opening: A chiral catalyst selectively activates one enantiomer of the azlactone towards nucleophilic attack by an alcohol (alcoholysis). This ring-opening reaction is significantly faster for one enantiomer, leading to the formation of an enantiomerically enriched α-amino acid ester.
The continuous racemization of the unreacted azlactone ensures that the less reactive enantiomer is constantly converted into the more reactive one, which is then consumed in the enantioselective ring-opening step. This dynamic process ultimately funnels the entire racemic starting material into a single enantiomeric product.
Catalytic Systems for the DKR of Azlactones
Several classes of catalysts have been successfully employed for the DKR of azlactones. The choice of catalyst is critical and often depends on the specific substrate and desired outcome.
Thiourea-Based Bifunctional Organocatalysts
Bifunctional organocatalysts bearing a thiourea moiety and a Brønsted base (e.g., a tertiary amine) have proven to be highly effective.[1][2] The thiourea group acts as a hydrogen bond donor, activating the azlactone carbonyl group towards nucleophilic attack. Simultaneously, the basic amine group activates the alcohol nucleophile. This dual activation within a chiral scaffold provides excellent stereocontrol.
Diagram of the Proposed Catalytic Cycle
Caption: Proposed mechanism for the DKR of an azlactone.
Chiral Brønsted Acids
Strong chiral Brønsted acids, such as BINOL-derived phosphoric acids, can also catalyze the DKR of azlactones.[3] These catalysts are believed to activate the azlactone by protonating the carbonyl oxygen, thereby increasing its electrophilicity and facilitating a direct alcoholysis. The chiral environment of the acid dictates the enantioselectivity of the ring-opening reaction. This method is particularly effective for 4-aryl-substituted azlactones.[3]
Chiral DMAP Derivatives
Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) and other DMAP-N-oxides have been developed as potent acyl transfer catalysts for the DKR of azlactones.[4][5][6] These catalysts operate through a nucleophilic catalysis pathway, where the chiral DMAP derivative attacks the azlactone to form a chiral acylpyridinium intermediate, which then reacts with the alcohol. The stereochemistry of the final product is determined by the chiral catalyst.
Experimental Protocols
Part 1: Synthesis of 4-Ethylidene-2-methyloxazol-5(4H)-one
The synthesis of the starting azlactone is typically achieved through an Erlenmeyer-Plöchl reaction.[7]
Materials:
-
N-acetylglycine
-
Acetaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-acetylglycine (1 equivalent), anhydrous sodium acetate (1.2 equivalents), and acetic anhydride (3 equivalents).
-
Heat the mixture to 80-90 °C with stirring until all solids have dissolved.
-
Cool the mixture to room temperature and then add acetaldehyde (1.5 equivalents) dropwise while maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water and stir vigorously for 1 hour to hydrolyze the excess acetic anhydride.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-ethylidene-2-methyloxazol-5(4H)-one.
Part 2: Dynamic Kinetic Resolution via Alcoholysis
This protocol provides a general procedure using a thiourea-based organocatalyst. Optimization of the catalyst, solvent, temperature, and reaction time may be necessary for optimal results.
Materials:
-
4-Ethylidene-2-methyloxazol-5(4H)-one
-
Chiral thiourea-based organocatalyst (e.g., a derivative of (1R,2R)-(-)-1,2-diaminocyclohexane)
-
Benzyl alcohol (or other desired alcohol)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral thiourea-based organocatalyst (0.05 equivalents).
-
Add anhydrous toluene to dissolve the catalyst.
-
Add benzyl alcohol (1.5 equivalents) to the catalyst solution.
-
In a separate vial, dissolve 4-ethylidene-2-methyloxazol-5(4H)-one (1 equivalent) in anhydrous toluene.
-
Add the azlactone solution to the catalyst-alcohol mixture.
-
Stir the homogeneous reaction mixture at the desired temperature (e.g., room temperature or -20 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-acyl-α,β-unsaturated amino acid ester.
Experimental Workflow
Caption: Overall workflow for the synthesis and DKR.
Data Presentation and Analysis
The success of a dynamic kinetic resolution is evaluated based on the yield and the enantiomeric excess (ee) of the product.
Table of Expected Outcomes with Different Catalytic Systems
| Catalyst Type | Typical Catalyst Loading (mol%) | Nucleophile | Temperature (°C) | Typical Yield (%) | Typical ee (%) | Reference |
| Thiourea-based | 5 | Allyl alcohol | -20 to RT | 80-95 | 85-95 | [1] |
| Chiral Brønsted Acid | 5-10 | Benzyl alcohol | RT | 81-90 | 86-93 | [3] |
| Chiral DMAP-N-oxide | 1-5 | Methanol | RT | 91-97 | 91-95 | [5] |
Note: The presented data are typical ranges for the DKR of various azlactones and may require optimization for 4-ethylidene-2-methyloxazol-5(4H)-one.
Analytical Protocol: Determination of Enantiomeric Excess
The enantiomeric excess of the resulting α-amino acid ester is most commonly determined by chiral High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is required.
-
Chiral stationary phases such as those based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC) are typically used for the separation of enantiomers.
General HPLC Method:
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL).
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio will need to be optimized to achieve baseline separation of the two enantiomers.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the product has a strong absorbance (e.g., 254 nm).
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
For more complex matrices or for very low concentrations, LC-MS methods can be employed.[8][9] This often involves pre-column derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard reversed-phase column.[8]
Conclusion and Future Outlook
The dynamic kinetic resolution of 4-ethylidene-2-methyloxazol-5(4H)-one is a robust and highly efficient method for the synthesis of valuable chiral α,β-unsaturated amino acid derivatives. The choice of catalyst is crucial for achieving high yields and enantioselectivities. The protocols and analytical methods described in this application note provide a solid foundation for researchers to successfully implement and optimize this transformation in their own laboratories. Future research in this area will likely focus on the development of even more active and selective catalysts, as well as the expansion of the substrate scope to include a wider range of functionalized azlactones.
References
-
ResearchGate. (n.d.). DKR of azlactones employing a chiral DMAP organocatalyst. Retrieved from [Link]
- Berkessel, A., & Lex, J. (2005). Second-generation organocatalysts for the highly enantioselective dynamic kinetic resolution of azlactones.
- Li, X., & List, B. (2011). Dynamic kinetic resolution of azlactones catalyzed by chiral Brønsted acids. Organic Letters, 13(3), 356-358.
- Wang, Y., et al. (2020). Rational Design of 2-Substituted DMAP-N-oxides as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of Azlactones. Journal of the American Chemical Society, 142(45), 19342-19349.
- Suga, H., et al. (2018). Dynamic Kinetic Resolution of Azlactones by a Chiral N,N-Dimethyl-4-aminopyridine Derivative Containing a 1,1'-Binaphthyl Unit: Importance of Amide Groups. Organic Letters, 20(16), 4811-4814.
-
Mettler Toledo. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Retrieved from [Link]
-
cata log.lib.ky. (n.d.). Negative Catalysis-Driven Asymmetric Azlactone Ring-Opening with Hydrazines Using Quinine- Thiourea Catalysts. Retrieved from [Link]
- Erlenmeyer, F. (1893). Ueber die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Annalen der Chemie, 275(1), 1-8.
- Hamase, K., Morikawa, A., & Zaitsu, K. (2002). D, L-Amino acid analysis by high-performance liquid chromatography.
- Friedman, M. (1999). Chemistry, nutrition, and microbiology of D-amino acids. Journal of Agricultural and Food Chemistry, 47(9), 3457-3479.
- Konno, R., Brückner, H., D'Aniello, A., Fisher, G., Fujii, N., & Homma, H. (2005). D-Amino acids: a new frontier in amino acid and protein research: practical methods and protocols. Nova Science Publishers.
- Pesti, J. A. (2007). Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control.
-
Macmillan Group. (n.d.). Dynamic Kinetic Resolutions. Retrieved from [Link]
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MDPI. (2020, July 18). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Retrieved from [Link]
- El-Sayed, M. A. A. (2016). Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach. Chemistry Central Journal, 10, 63.
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Application Notes and Protocols: Organocatalytic Enantioselective Reactions with 4-Ethylidene-2-methyloxazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of 4-Ethylidene-2-methyloxazol-5(4H)-one in Asymmetric Synthesis
4-Ethylidene-2-methyloxazol-5(4H)-one, an unsaturated azlactone, stands as a versatile and highly reactive building block in modern organic synthesis. Its unique structural motif, featuring a prochiral exocyclic double bond conjugated to a carbonyl group, renders it an excellent Michael acceptor. This inherent reactivity, coupled with the potential for subsequent ring-opening of the oxazolone core, provides a direct and efficient pathway to a diverse array of enantioenriched non-proteinogenic α-amino acids and their derivatives.[1] These chiral amino acids are invaluable components in the development of novel therapeutics, peptidomimetics, and chiral ligands.
Organocatalysis has emerged as a powerful and sustainable strategy for achieving high levels of enantioselectivity in reactions involving such prochiral substrates.[2] By avoiding the use of often toxic and moisture-sensitive metal catalysts, organocatalysis offers a greener and more practical approach for asymmetric synthesis.[2] Bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea or squaramide moiety, have proven particularly effective. These catalysts operate through a dual activation mechanism, simultaneously activating the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding, to orchestrate a highly organized and stereoselective transition state.[3]
This guide provides detailed insights and a practical protocol for the organocatalytic enantioselective Michael addition of a nucleophile to 4-Ethylidene-2-methyloxazol-5(4H)-one, a key transformation for the synthesis of valuable chiral molecules.
Core Concept: Bifunctional Organocatalysis in Action
The success of enantioselective reactions with 4-Ethylidene-2-methyloxazol-5(4H)-one hinges on the principle of bifunctional organocatalysis. In the context of a Michael addition, a chiral catalyst, often a derivative of a natural product like a cinchona alkaloid, possesses both a Brønsted acid and a Brønsted base functionality within the same molecule.
Mechanism of Activation:
-
Electrophile Activation: The Brønsted acidic moiety of the catalyst (e.g., the N-H protons of a thiourea or squaramide group) forms hydrogen bonds with the carbonyl oxygen of the oxazolone. This interaction increases the electrophilicity of the β-carbon of the exocyclic double bond, making it more susceptible to nucleophilic attack.
-
Nucleophile Activation and Orientation: Simultaneously, the Brønsted basic site of the catalyst (e.g., the quinuclidine nitrogen of a cinchona alkaloid) deprotonates the nucleophile, increasing its nucleophilicity. The chiral scaffold of the catalyst then orients the activated nucleophile for a stereochemically defined approach to the activated Michael acceptor.
This dual activation and precise spatial arrangement within the catalyst-substrate complex is the cornerstone of achieving high enantioselectivity.
Figure 1: Bifunctional organocatalyst activating both the electrophile and nucleophile.
Application Protocol: Enantioselective Michael Addition of Malonates
This protocol details a representative procedure for the enantioselective Michael addition of a malonate ester to 4-Ethylidene-2-methyloxazol-5(4H)-one, catalyzed by a bifunctional cinchona alkaloid-derived thiourea catalyst. This reaction is a cornerstone for synthesizing precursors to glutamic acid derivatives.
Materials and Equipment:
-
4-Ethylidene-2-methyloxazol-5(4H)-one
-
Dimethyl malonate (or other dialkyl malonates)
-
Bifunctional Cinchona Alkaloid Thiourea Catalyst (e.g., a derivative of 9-amino(9-deoxy)epicinchonine)[3]
-
Anhydrous solvent (e.g., toluene, dichloromethane, or chloroform)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase for enantiomeric excess (ee) determination
Experimental Workflow:
Figure 2: Step-by-step experimental workflow for the Michael addition.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the bifunctional cinchona alkaloid thiourea catalyst (e.g., 5-10 mol%).
-
Solvent Addition: Under an inert atmosphere (nitrogen or argon), add the anhydrous solvent (e.g., toluene, 0.1 M concentration with respect to the limiting reagent). Stir the mixture for a few minutes to dissolve the catalyst.
-
Addition of Reactants: To the stirred solution, add 4-Ethylidene-2-methyloxazol-5(4H)-one (1.0 equivalent). Subsequently, add dimethyl malonate (1.2-1.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C). Monitor the progress of the reaction by TLC until the starting oxazolone is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Data Presentation:
The following table summarizes typical results for the organocatalytic Michael addition of malonates to unsaturated carbonyl compounds, illustrating the high efficiency of bifunctional catalysts.[4][5]
| Catalyst (mol%) | Nucleophile | Electrophile | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Cinchonine-derived thiourea (10) | Dimethyl malonate | β-Nitrostyrene | Toluene | 24 | 95 | 92 | [3] |
| Cinchona-derived squaramide (5) | Diethyl malonate | Unsaturated 1,4-diketone | Toluene | 15 | 96 | 60 | [5] |
Trustworthiness and Self-Validation:
-
Reproducibility: The use of commercially available or readily synthesized organocatalysts and standard laboratory techniques ensures the reproducibility of this protocol.
-
Monitoring: Consistent monitoring of the reaction by TLC provides a reliable method to determine the reaction endpoint and prevent the formation of side products.
-
Chiral Analysis: The enantiomeric excess, a critical measure of the reaction's success, is unequivocally determined by chiral HPLC, providing a self-validating system for the stereochemical outcome.
Further Applications and Synthetic Utility
The enantioenriched Michael adducts obtained from this protocol are valuable intermediates for the synthesis of a wide range of complex molecules. The oxazolone ring can be readily opened by various nucleophiles, such as water, alcohols, or amines, to yield the corresponding α-amino acids, esters, or amides, respectively, without compromising the newly established stereocenter. This versatility makes the organocatalytic enantioselective Michael addition to 4-Ethylidene-2-methyloxazol-5(4H)-one a highly attractive strategy in drug discovery and development.
References
-
A. Lator, et al. (2012). Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones. Beilstein Journal of Organic Chemistry, 8, 1452-1457. [Link]
- Barbas, C. F., et al. (2000). A new organocatalytic asymmetric Mannich reaction. Journal of the American Chemical Society, 122(49), 12161-12162.
-
Connon, S. J., et al. (2008). Organocatalytic asymmetric addition of alcohols and thiols to activated electrophiles: efficient dynamic kinetic resolution and desymmetrization protocols. The Journal of Organic Chemistry, 73(16), 6409-6412. [Link]
-
Deng, L., et al. (2009). Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. Journal of the American Chemical Society, 131(23), 7958-7959. [Link]
-
Gellman, S. H., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Organic Letters, 10(10), 1955-1958. [Link]
-
Kudrjašova, M., et al. (2012). Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones. Beilstein Journal of Organic Chemistry, 8, 1452-1457. [Link]
-
Kovalevsky, R. A., et al. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications, 58(92), 12771-12774. [Link]
-
McCooey, S. H., & Connon, S. J. (2007). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications, (11), 1125-1127. [Link]
-
Palumbo, C., & Guidotti, M. (2015). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. La Rivista Italiana delle Sostanze Grasse, 92(1), 1-12. [Link]
-
Sasai, H., et al. (2005). Bifunctional Organocatalysts for Enantioselective aza-Morita-Baylis-Hillman Reaction. Journal of the American Chemical Society, 127(11), 3680-3681. [Link]
-
Sudalai, A., et al. (2012). Organocatalytic Sequential α-Amination/Corey-Chaykovsky Reaction of Aldehydes: A High Yield Synthesis of 4-Hydroxypyrazolidine Derivatives. Organic Letters, 14(9), 2468-2471. [Link]
-
Takemoto, Y., et al. (2006). Enantioselective organocatalytic Michael addition reactions between N-heterocycles and nitroolefins. Organic Letters, 8(9), 1851-1854. [Link]
- Török, B., et al. (2011). Highly Enantioselective Organocatalysis of Michael Addition of Oxyaldehydes to Nitroolefins.
-
Vila, C., et al. (2024). Organocatalytic Enantioselective Synthesis of Chiral Spiro-indoline-pyrazolones through a formal [4+1] Annulation Reaction of 4-Bromopyrazolones and aza-ortho-Quinone Methides. Helvetica Chimica Acta, 107(4), e202400029. [Link]
-
Waser, M., et al. (2021). Enantioselective organocatalytic syntheses of α-selenated α- and β-amino acid derivatives. Organic & Biomolecular Chemistry, 19(35), 7626-7630. [Link]
-
Woggon, W.-D., et al. (2018). New advances in asymmetric organocatalysis II. Beilstein Journal of Organic Chemistry, 14, 2346-2348. [Link]
-
Xiao, Y., et al. (2015). Organocatalytic diastereo- and enantioselective conjugate addition of pyrazol-3-ones to 3-trifluoroethylidene oxindoles with a newly developed squaramide catalyst. RSC Advances, 5(90), 73863-73867. [Link]
-
Zlotin, S. G., et al. (2007). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757. [Link]
-
de la Torre, M. C., et al. (2017). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journal of Organic Chemistry, 13, 1563-1569. [Link]
Sources
- 1. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - New advances in asymmetric organocatalysis II [beilstein-journals.org]
- 3. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective organocatalytic syntheses of α-selenated α- and β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Note: Continuous Flow Synthesis of 4-Ethylidene-2-methyloxazol-5(4H)-one via a Catalyst-Free Microreactor Approach
Executive Summary
The synthesis of azlactones—specifically Erlenmeyer-Plöchl derivatives like 4-ethylidene-2-methyloxazol-5(4H)-one—presents significant challenges in traditional batch chemistry. The primary bottleneck is the extreme volatility of the aldehyde precursor (acetaldehyde, b.p. 20.2 °C), which leads to stoichiometric imbalances, prolonged reaction times, and the necessity of basic catalysts (e.g., sodium acetate) that complicate downstream purification.
This application note details a continuous flow microreactor protocol that circumvents these limitations. By leveraging precise pressurization, enhanced micromixing, and superior heat transfer, this method enables a catalyst-free, single-phase liquid reaction at elevated temperatures (90 °C). The result is a highly scalable, self-validating workflow that drastically reduces reaction time from hours to minutes while maximizing yield and purity[1].
Mechanistic Rationale & The Flow Advantage
The formation of 4-ethylidene-2-methyloxazol-5(4H)-one proceeds via a two-stage Erlenmeyer-Plöchl mechanism:
-
Cyclodehydration: N-acetylglycine reacts with acetic anhydride to form the highly reactive 2-methyloxazol-5(4H)-one intermediate.
-
Aldol Condensation: The intermediate undergoes nucleophilic attack on acetaldehyde, followed by a final dehydration step to yield the target azlactone.
Causality Behind Experimental Design
-
Volatile Containment via Back Pressure: In batch systems, heating acetaldehyde to the required 90 °C causes rapid evaporation, necessitating large stoichiometric excesses. In this flow protocol, a 100 psi Back Pressure Regulator (BPR) is employed. Causality: The applied pressure artificially elevates the boiling point of acetaldehyde, maintaining a strictly homogeneous liquid phase. This ensures perfect stoichiometric interaction and prevents gas-bubble formation that would disrupt the residence time[2].
-
Catalyst-Free Activation: Traditional batch protocols require sodium acetate to drive the cyclodehydration. Causality: The exceptionally high surface-area-to-volume ratio of the PFA (perfluoroalkoxy) microreactor ensures instantaneous and uniform heat transfer. This thermal efficiency provides the necessary activation energy to drive the reaction without a basic catalyst, thereby eliminating base-catalyzed hydrolysis of the product and simplifying the final workup[1].
Mechanistic pathway of the Erlenmeyer-Plöchl reaction in a flow microreactor.
System Architecture & Workflow
To prevent premature degradation of the highly reactive acetaldehyde, the system utilizes a dual-pump architecture. The reagents are kept isolated at room temperature until they meet at a T-junction micromixer immediately preceding the heated reactor zone.
Continuous flow microreactor setup for catalyst-free azlactone synthesis.
Experimental Protocol
This protocol is designed as a self-validating system . Built-in checkpoints ensure that the operator can verify the integrity of the reaction in real-time without requiring immediate off-line analytical techniques (e.g., HPLC/NMR).
Reagent Preparation
-
Solution A: Dissolve N-acetylglycine (0.5 M) in anhydrous acetic anhydride. Stir at room temperature until completely homogeneous.
-
Solution B: Prepare a 0.75 M solution of acetaldehyde (1.5 equivalents) in anhydrous THF. Note: Prepare Solution B in a sealed vessel kept in an ice bath prior to loading into the syringe to prevent evaporative loss.
Flow System Initialization
-
Prime the System: Flush the entire fluidic pathway (pumps, T-mixer, 15 mL PFA reactor coil, and BPR) with anhydrous THF at 2.0 mL/min to remove atmospheric moisture and air bubbles.
-
Set Parameters:
-
Reactor Bath Temperature: 90 °C
-
BPR Pressure: 100 psi (approx. 6.9 bar)
-
Flow Rate Pump A: 0.25 mL/min
-
Flow Rate Pump B: 0.25 mL/min
-
Total Flow Rate: 0.50 mL/min
-
Residence Time ( Rt ): 30 minutes (based on a 15 mL reactor volume).
-
Steady-State Operation & Self-Validation
-
Initiate the flow of Solution A and Solution B.
-
Validation Checkpoint 1 (Pressure): Monitor the pressure transducers on the syringe pumps. The pressure should steadily climb and stabilize at 100 ± 5 psi.
-
Diagnostic: If the pressure fluctuates wildly or drops, the BPR is failing, causing acetaldehyde to flash-boil. You will visually observe gas segments (slug flow) in the PFA tubing. If the pressure spikes above 120 psi, azlactone crystallization is causing a micro-clog[3].
-
-
Allow the system to run for 1.5 system volumes (45 minutes) to reach steady-state equilibrium before collecting the product.
Quenching and Isolation
-
Direct the output stream from the BPR into a collection flask containing vigorously stirred, ice-cold ethanol (0 °C).
-
Validation Checkpoint 2 (Visual Yield): Upon contact with the cold ethanol, the unreacted acetic anhydride is quenched, and the highly hydrophobic 4-ethylidene-2-methyloxazol-5(4H)-one will immediately precipitate as a distinct yellow crystalline solid[1].
-
Diagnostic: The absence of a rapid yellow precipitate indicates incomplete cyclodehydration, requiring a reduction in flow rate (increased residence time).
-
-
Filter the precipitate under vacuum, wash with cold ethanol, and dry under high vacuum.
Quantitative Performance & Data Presentation
The transition from batch to continuous flow yields significant improvements across all critical process parameters. The data below summarizes the optimized flow metrics against standard batch procedures.
| Process Parameter | Traditional Batch Synthesis | Continuous Flow Microreactor | Performance Delta |
| Reaction Time | 4.0 – 6.0 hours | 30 minutes | ~90% Reduction |
| Temperature | Reflux (~120 °C) | 90 °C | Milder Conditions |
| Stoichiometry (Aldehyde) | 3.0 – 5.0 equivalents | 1.5 equivalents | 60% Less Reagent Waste |
| Catalyst Requirement | Sodium Acetate | None (Catalyst-Free) | Eliminates Salt Workup |
| Isolated Yield | 45% – 55% | 88% – 92% | > 30% Absolute Increase |
| Phase Behavior | Multi-phase (Gas loss) | Single-phase Liquid | Enhanced Mass Transfer |
Troubleshooting & System Validation
To maintain the integrity of the continuous flow synthesis, adhere to the following troubleshooting matrix:
-
Issue: Precipitation inside the PFA tubing (Clogging).
-
Cause: The concentration of the azlactone product exceeds its solubility limit in the THF/Acetic Anhydride mixture at the ambient temperature near the BPR.
-
Solution: Wrap the tubing leading from the heated reactor zone to the BPR in heat tape (maintained at 50 °C) to keep the product in solution until it exits the system[3].
-
-
Issue: Low isolated yield despite stable pressure.
-
Cause: Degradation of acetaldehyde in the feed syringe over time.
-
Solution: Ensure Pump B is housed in a cooled syringe jacket (10 °C) during extended production runs to maintain the titer of the aldehyde.
-
References
-
Shafiee, B., Hadian, L., & Khosropour, A. R. (2016). An innovation for development of Erlenmeyer–Plöchl reaction and synthesis of AT-130 analogous: a new application of continuous-flow method. RSC Advances, 6(25), 20811-20815.[Link]
-
Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796-11893.[Link]
-
Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews, 46(5), 1250-1271.[Link]
Sources
- 1. An innovation for development of Erlenmeyer–Plöchl reaction and synthesis of AT-130 analogous: a new application of continuous-flow method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. The assembly and use of continuous flow systems for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent hydrolysis of 4-Ethylidene-2-methyloxazol-5(4H)-one during storage
Technical Support Center: Troubleshooting Guide & FAQs
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting & Standard Operating Procedure (SOP)
Diagnostic Overview: The Vulnerability of the Azlactone Ring
4-Ethylidene-2-methyloxazol-5(4H)-one is an α,β -unsaturated azlactone typically synthesized via the Erlenmeyer-Plöchl reaction[1]. While the 4-alkylidene double bond provides some conjugative stabilization compared to fully saturated oxazolones, aliphatic derivatives like the 4-ethylidene variant are significantly more susceptible to nucleophilic attack than their 4-arylidene (e.g., benzylidene) counterparts[1].
During storage, the highly electrophilic C5 carbonyl carbon is prone to attack by trace moisture. The tautomeric equilibrium of the oxazol-5(4H)-one strongly favors the keto form, exposing this C=N and C=O conjugated system to ambient water[1]. This results in an irreversible ring-opening hydrolysis, yielding the inactive N-acetyl-2-amino-2-butenoic acid. Preventing this degradation requires a stringent, self-validating system of anhydrous handling and environmental control.
Mechanistic Pathway of Degradation
To understand the storage requirements, one must first understand the causality of the degradation. The following diagram illustrates the transition from the intact heterocycle to the ring-opened byproduct.
Mechanistic pathway of moisture-induced azlactone ring-opening hydrolysis.
Frequently Asked Questions (FAQs)
Q1: How can I analytically confirm if my batch of 4-Ethylidene-2-methyloxazol-5(4H)-one has hydrolyzed during storage? A: Infrared (IR) spectroscopy is the most rapid and reliable diagnostic tool. An intact azlactone ring exhibits a sharp, characteristic carbonyl stretch at approximately 1820 cm⁻¹[2]. If hydrolysis has occurred, you will observe the depletion of this peak and the emergence of two new peaks: a carboxylic acid carbonyl stretch at ~1734 cm⁻¹ and an amide carbonyl stretch (shoulder) at ~1650 cm⁻¹[2]. Quantitative ¹³C NMR can also be used to integrate the ring-opened vs. ring-closed quaternary carbons[2].
Q2: I stored my compound in a standard laboratory refrigerator (4°C), but it still degraded. Why? A: Standard refrigerators have highly fluctuating internal humidity levels. Cold air causes condensation on the interior of the container upon removal. Because azlactone hydrolysis is driven by the presence of water rather than just thermal energy, lowering the temperature without strictly controlling the atmosphere (e.g., backfilling with Argon) actually accelerates moisture condensation onto the sample, promoting rapid ring-opening[3].
Q3: Which solvents should I avoid when preparing stock solutions for storage? A: Never store azlactones in hygroscopic solvents (like DMSO or THF) unless they are rigorously dried over molecular sieves and stored under inert gas. Even in anhydrous DMSO, transhydration and ring-opening can occur over time due to trace water[4]. Protic solvents (alcohols, water) must be strictly avoided as they act as direct nucleophiles.
Quantitative Stability Data
The table below summarizes the expected stability of 4-Ethylidene-2-methyloxazol-5(4H)-one under various storage conditions, demonstrating the critical need for inert atmospheres.
| Storage Condition | Atmosphere | Container Seal | Est. Half-Life (Hydrolysis) | Recommended Action |
| Ambient (25°C) | Ambient Air (~50% RH) | Standard Screw Cap | < 48 Hours | DO NOT USE |
| Refrigerator (4°C) | Ambient Air | Standard Screw Cap | 1 - 2 Weeks | DO NOT USE |
| Desiccator (25°C) | Dry Air (Drierite) | PTFE-Lined Cap | 2 - 3 Months | Acceptable for short-term |
| Freezer (-20°C) | Argon (Inert) | PTFE + Parafilm + Desiccator | > 12 Months | OPTIMAL |
Self-Validating Protocol: Anhydrous Storage & Handling
To ensure the scientific integrity of your compound, follow this closed-loop protocol. This workflow ensures that the compound is protected from atmospheric moisture and provides built-in validation steps to guarantee sample quality before use.
Phase 1: Preparation of the Storage Environment
-
Glassware Preparation: Select amber glass vials (to prevent potential photo-isomerization of the ethylidene double bond). Flame-dry the vials under a vacuum using a Schlenk line, then backfill with high-purity Argon. Repeat this cycle three times.
-
Desiccant Check: Ensure the secondary storage desiccator contains active, indicating desiccant (e.g., blue indicating silica gel or Drierite). If the desiccant is pink/white, regenerate it by baking at 200°C before proceeding.
Phase 2: Transfer and Sealing
-
Inert Transfer: Transfer the purified 4-Ethylidene-2-methyloxazol-5(4H)-one into the flame-dried vials inside a glovebox or under a positive flow of Argon using an inverted funnel.
-
Primary Seal: Cap the vial immediately with a PTFE-lined screw cap. Causality note: PTFE is required because standard rubber or cardboard liners are permeable to ambient moisture over time.
-
Secondary Seal: Wrap the junction of the cap and vial tightly with Parafilm.
Phase 3: Storage and Retrieval (The Validation Loop)
-
Storage: Place the sealed vials into the prepared desiccator, and store the entire desiccator unit in a -20°C freezer.
-
Warming Protocol (Critical): When retrieving the sample, remove the desiccator from the freezer and allow it to equilibrate to room temperature for at least 2 hours before opening. Causality note: Opening a cold vial in ambient air instantly condenses moisture onto the chemical, initiating hydrolysis.
-
Validation: Before utilizing the stored batch in a downstream synthesis, take a micro-aliquot and run a rapid ATR-FTIR spectrum. Confirm the presence of the >1800 cm⁻¹ peak and the absence of the 1734 cm⁻¹ peak to validate that the storage protocol was successful[2].
References
-
Influence of Side Chain Hydrolysis on the Evolution of Nanoscale Roughness and Porosity in Amine-Reactive Polymer Multilayers. Chemistry of Materials - ACS Publications. Available at:[Link]
-
Reactive Polyanions Based on Poly(4,4-dimethyl-2-vinyl-2-oxazoline-5-one-co-methacrylic acid). Macromolecules - ACS Publications. Available at:[Link]
-
Oxazolone. Grokipedia. Available at:[Link]
Sources
Technical Support Center: Optimizing 4-Ethylidene-2-methyloxazol-5(4H)-one Synthesis
Welcome to the Technical Support Center. As application scientists and synthetic chemists, we know that synthesizing aliphatic azlactones—specifically 4-ethylidene-2-methyloxazol-5(4H)-one—presents unique challenges that are not encountered when working with aromatic aldehydes.
This guide is designed for drug development professionals and researchers. It bypasses generic advice to focus on the mechanistic causality behind reaction failures, providing field-proven, self-validating protocols to rescue your reaction yields.
Mechanistic Overview: Why Classical Methods Fail
The standard Erlenmeyer-Plöchl azlactone synthesis relies on the cyclodehydration of an N-acyl amino acid (N-acetylglycine) using acetic anhydride and a homogeneous base like sodium acetate (NaOAc), followed by a Knoevenagel-type condensation with an aldehyde[1].
While this works exceptionally well for aromatic aldehydes (e.g., benzaldehyde), it routinely fails for aliphatic aldehydes like acetaldehyde [2]. There are two primary mechanistic culprits:
-
Kinetic Competition (Aldol Condensation): Under the high heat (100 °C) and strong basic conditions of the classical Erlenmeyer synthesis, the alpha-protons of acetaldehyde are rapidly deprotonated. This triggers runaway aldol condensation and polymerization, consuming the reagent before it can react with the azlactone intermediate[1].
-
Extreme Volatility: Acetaldehyde has a boiling point of 20.2 °C. In standard reflux setups, the monomer vaporizes out of the reaction phase before the cyclodehydration of N-acetylglycine is complete.
Mechanistic divergence in aliphatic azlactone synthesis highlighting aldol side reactions.
Comparative Data: Reaction Conditions vs. Yield
To establish a baseline for optimization, review the quantitative data summarizing various catalytic approaches for aliphatic azlactone synthesis.
| Method | Reagents | Reaction Conditions | Yield | Mechanistic Outcome |
| Classical Erlenmeyer | Acetaldehyde, N-Acetylglycine, NaOAc, Ac₂O | 100 °C, 2-3 hours | < 10% | Severe aldol polymerization; rapid reagent evaporation[1]. |
| Alum-Catalyzed | Acetaldehyde, N-Acetylglycine, Alum, Ac₂O | Ultrasound / 80 °C | 0% | Aliphatic aldehydes fail to condense; degradation observed[3]. |
| Microwave / Alumina | Paraldehyde, N-Acetylglycine, Neutral Al₂O₃, Ac₂O | Microwave (300W), 2 min, Solvent-free | 62–78% | Mild heterogeneous base suppresses aldol pathway[2]. |
Troubleshooting FAQs
Q: My reaction mixture turns into a dark, viscous tar within 30 minutes. What is happening? A: You are observing the base-catalyzed polymerization of acetaldehyde. Strong homogeneous bases (like NaOAc) indiscriminately deprotonate both the oxazolone intermediate and the acetaldehyde. Because aliphatic aldehydes are highly electrophilic, they rapidly self-condense. Solution: Switch to a mild, heterogeneous base like neutral alumina[2]. Alumina provides sufficient basicity to deprotonate the highly acidic C4 position of the oxazolone intermediate (which is aromatically stabilized) without triggering the aldol pathway of the aldehyde[4].
Q: How do I control the volatility of acetaldehyde without using pressurized reactors? A: Do not use monomeric acetaldehyde. Instead, use Paraldehyde (the cyclic trimer of acetaldehyde, b.p. 124 °C)[5]. Under the mildly acidic conditions generated by acetic anhydride byproducts, paraldehyde slowly depolymerizes in situ. This acts as a self-regulating system, providing a steady, low concentration of acetaldehyde that reacts immediately with the oxazolone intermediate, minimizing both evaporative loss and self-condensation.
Q: Can I use alternative condensing agents like TsCl/DMF to improve yields? A: While TsCl/DMF is excellent for aromatic azlactones, literature confirms that aliphatic aldehydes still yield only trace amounts under these conditions[1]. The fundamental issue is the nucleophilicity of the aliphatic enolate, not just the dehydration step. Stick to solvent-free heterogeneous catalysis for aliphatic substrates.
Validated Protocol: Microwave-Assisted Solvent-Free Synthesis
This methodology leverages the controlled release of acetaldehyde from paraldehyde and the selective basicity of neutral alumina to suppress side reactions[2],[5].
Materials Required:
-
N-Acetylglycine (1.0 mmol)
-
Paraldehyde (0.35 mmol - equivalent to ~1.05 mmol acetaldehyde)
-
Acetic anhydride (3.0 mmol)
-
Neutral Alumina (Al₂O₃, Brockmann I, 2.0 g)
-
Dichloromethane (DCM) for extraction
Step-by-Step Workflow:
-
Support Activation: Dry the neutral alumina in a vacuum oven at 120 °C for 2 hours prior to use. Causality: Removing adsorbed water prevents the premature hydrolysis of acetic anhydride and the azlactone ring.
-
Dry Milling: In a clean agate mortar, thoroughly grind the N-acetylglycine (1.0 mmol) with the activated neutral alumina (2.0 g) until a fine, homogeneous powder is achieved.
-
Reagent Impregnation: Transfer the solid mixture to a heavy-walled, microwave-safe glass vessel. Add acetic anhydride (3.0 mmol) and paraldehyde (0.35 mmol). Stir gently with a glass rod to ensure the liquid is evenly adsorbed onto the alumina support.
-
Microwave Irradiation: Seal the vessel loosely (to prevent dangerous pressure buildup from acetic acid vapors) and irradiate in a dedicated laboratory microwave reactor at 300 W for exactly 2 to 3 minutes. Note: Do not exceed 90 °C internal temperature to prevent charring of the organic matrix.
-
Extraction: Allow the vessel to cool to room temperature. Extract the solid matrix with cold dichloromethane (3 × 10 mL), filtering the suspension through a sintered glass funnel to remove the alumina.
-
Workup & Isolation: Wash the combined organic layers with cold, saturated aqueous NaHCO₃ to neutralize residual acetic acid. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4-ethylidene-2-methyloxazol-5(4H)-one can be purified via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the desired geometric isomers.
References
- Microwave-assisted efficient synthesis of azlactone derivatives using 2-aminopyridine-functionalized sphere SiO2 nanoparticles as a reusable heterogeneous catalyst. rhhz.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcFAMNdjlOB2e0tCQN_1QoT9TKBGVxIayjF3-9L0sIJRXBaBJpaxOAEyAEGQtZQ_GSvbKEMRIB9aTcceZL5bkj33Ou8wtYUb7EDLsoQgCmmfee6ajRzVkk6mU_gn4WS1R9Mgk=]
- Microwave-Assisted Erlenmeyer Azlactone Synthesis. scribd.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8g7VuELgMs8BMCQcaPiYDF4hIx-KRtWcKV6eijisb8jWIFGxGpkcnqU6Q3wpTvc_YO2ZMSAOLwB-qrloMnqKCMaW8U9P5Y4hLi3EY3ioxXyCfrKXRpUoc0ZFAP2c-4t_5YS2C5hYAHLiZ5LVRhg==]
- The Erlenmeyer synthesis with a thioazlactone. arkivoc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw6s3_kYgh8MBS8Vjo5CPeHNCblmJQkmXkaMASUPfQjzuYsYKNYSk5FQ-zQY_GFnvIkDYpzj3ncMKmaw3uugEgDTNcsj8gHpzxRhejDWhT3xOV2zF22m91Dn4JsZGJWtqAKbB8]
- Alum an Efficient Catalyst for Erlenmeyer Synthesis. scielo.org.za.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG84-xJ9iRSDO8-xgyC2mKp6qWG9F6SpUmmCbSd_oMTfkgZk3OBw5QHne1ZK7m0srG9ZRZNUSuWTXBzPYxgE3XMQBNP68CJITjaHp4i9RQihh6v7puH3X84Tx7SsB1XEX-qm6x]
- Synthesis of Acetaldehyde and Paraldehyde. erowid.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlcGw3MJ7BC41ZO8njAltaoVCQeN5RUYI_VwqOSpLVw6Nf_YkLWwtMOYMobLXsyzD2fKrKf9scKAiQO0FNZwnfzMCjvz2-iGuskYawIEPIAe--o8n7khMl3msuQ6oXBEPbNClLvWvpAGU-yML6As0shalVZcjSWA9TAummhQ==]
Sources
solvent effects on the stability and reactivity of 4-Ethylidene-2-methyloxazol-5(4H)-one
Technical Support Center: Solvent Effects on 4-Ethylidene-2-methyloxazol-5(4H)-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot stability and reactivity issues associated with 4-Ethylidene-2-methyloxazol-5(4H)-one.
This unsaturated, aliphatic azlactone is a highly reactive electrophile frequently used in amino acid synthesis and bioconjugation. However, its 2-methyl substitution makes it inherently less stable than its 2-aryl counterparts, necessitating strict control over solvent environments to prevent premature ring-opening and isomerization[1].
Part 1: Diagnostic Decision Tree
Before diving into specific protocols, use the diagnostic workflow below to identify the root cause of azlactone degradation in your current solvent system.
Fig 1: Diagnostic workflow for troubleshooting azlactone degradation based on solvent properties.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my 4-Ethylidene-2-methyloxazol-5(4H)-one degrade rapidly when dissolved in methanol or ethanol? A1: This is a classic case of solvolysis. The C5 carbonyl carbon of the oxazolone ring is highly electrophilic. Protic solvents act as nucleophiles, attacking the carbonyl and causing spontaneous ring-opening to form the corresponding ester (e.g., methyl N-acetyl-2-amino-2-butenoate). The 2-methyl group offers less steric and electronic stabilization compared to a 2-phenyl group, making this specific azlactone exceptionally prone to nucleophilic attack[1]. Causality Check: Always use aprotic solvents (e.g., dichloromethane, chloroform, or toluene) for storage and non-nucleophilic reactions. Anhydrous chloroform is often preferred because it provides excellent solubility while completely preventing hydrolysis[2].
Q2: I am using DMF for an aminolysis reaction, but I see a significant drop in azlactone stability over time, even without the amine present. What is happening? A2: Dimethylformamide (DMF) is a dipolar aprotic solvent that is highly hygroscopic. Even trace amounts of water absorbed from the atmosphere will lead to the hydrolysis of the azlactone ring, yielding N-acetyl-2-amino-2-butenoic acid. While DMF is excellent for solubilizing polar reactants, it must be strictly anhydrous. Causality Check: Dry DMF over 3Å or 4Å molecular sieves for at least 24 hours prior to use, and conduct the reaction under an inert atmosphere.
Q3: How does solvent polarity affect the rate of nucleophilic ring-opening (e.g., reacting the azlactone with a primary amine)? A3: The transition state for the aminolysis of azlactones involves a zwitterionic intermediate where charge separation occurs. Dipolar aprotic solvents (like DMF or DMSO) stabilize this highly polar transition state, significantly accelerating the reaction rate compared to non-polar solvents[3]. However, if you are using a non-polar solvent like anhydrous chloroform, the reaction will be slower but will yield fewer side reactions.
Q4: I observe a mixture of products in my NMR spectra even when using anhydrous dichloromethane (DCM). Is the ring opening? A4: If the ring is intact (evidenced by the characteristic C=O stretch around 1800–1820 cm⁻¹ in IR), you are likely observing Z/E isomerization of the 4-ethylidene double bond. The exocyclic double bond can isomerize under thermal conditions or in the presence of trace acids/bases. Causality Check: Keep the solution away from light, maintain temperatures below 25°C, and ensure your DCM is free of trace HCl (often present as a degradation product in aged chlorinated solvents).
Part 3: Quantitative Data on Solvent Effects
The following table summarizes how different solvent classes dictate the stability and reactivity of 4-Ethylidene-2-methyloxazol-5(4H)-one.
| Solvent | Classification | Dielectric Constant (ε) | Impact on Azlactone Ring Stability | Impact on Aminolysis Rate |
| Methanol | Polar Protic | 32.7 | Poor (Rapid solvolysis) | N/A (Side reactions dominate) |
| DMF (Wet) | Dipolar Aprotic | 36.7 | Poor (Hydrolysis via trace water) | Fast but low yield |
| DMF (Anhydrous) | Dipolar Aprotic | 36.7 | Moderate (Stable if strictly dry) | Very Fast (Stabilizes transition state) |
| Chloroform | Non-polar | 4.8 | Excellent (Highly stable)[2] | Moderate |
| Toluene | Non-polar | 2.4 | Excellent (Highly stable) | Slow |
Part 4: Standard Operating Procedures (SOPs)
To ensure high scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step until the validation criteria are met.
SOP 1: Preparation and Storage of Anhydrous Azlactone Solutions
Objective: To create a stable stock solution of 4-Ethylidene-2-methyloxazol-5(4H)-one without triggering premature ring-opening.
-
Solvent Preparation: Dry HPLC-grade Chloroform over activated 4Å molecular sieves for 24 hours.
-
Validation: Perform a Karl Fischer titration. The water content must be < 50 ppm before proceeding.
-
-
Dissolution: In a glovebox or under a continuous Argon stream, dissolve the azlactone in the anhydrous chloroform to achieve the desired concentration (typically 0.1 M to 0.5 M).
-
Spectroscopic Verification: Take a 0.1 mL aliquot for FT-IR analysis.
-
Validation: Confirm the presence of a strong, sharp C=O stretching band at ~1800–1820 cm⁻¹ (characteristic of the intact azlactone ring). If a broad band appears at ~1650–1700 cm⁻¹ (amide/acid), trace hydrolysis has occurred, and the batch must be discarded.
-
-
Storage: Store the validated solution in an amber vial at -20°C under Argon.
SOP 2: Controlled Aminolysis (Ring-Opening)
Objective: To react the azlactone with a primary amine while preventing Z/E isomerization of the 4-ethylidene group.
-
Reagent Setup: Transfer 10 mL of the validated 0.1 M azlactone solution (from SOP 1) into a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C using an ice bath.
-
Causality: Lowering the temperature minimizes the thermal energy available for the Z/E isomerization of the exocyclic double bond.
-
-
Nucleophile Addition: Dissolve 1.1 equivalents of the target primary amine in 2 mL of anhydrous Chloroform. Add this solution dropwise to the azlactone over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Validation: The reaction is complete when the high-Rf azlactone spot completely disappears, replaced by a lower-Rf spot corresponding to the ring-opened amide product.
-
References
-
Old Drawback on Azlactone Formation Revealed by a Combination of Theoretical and Experimental Studies Source: SciELO URL:[Link]
-
Fabricating Reactive Surfaces with Brush-like and Crosslinked Films of Azlactone-Functionalized Block Co-Polymers Source: National Institutes of Health (PMC) URL:[Link]
-
Azlactone-Functionalized Polymers as Reactive Platforms for the Design of Advanced Materials: Progress in the Last Ten Years Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Fabricating Reactive Surfaces with Brush-like and Crosslinked Films of Azlactone-Functionalized Block Co-Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azlactone-Functionalized Polymers as Reactive Platforms for the Design of Advanced Materials: Progress in the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Recrystallization of 4-Ethylidene-2-methyloxazol-5(4H)-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Ethylidene-2-methyloxazol-5(4H)-one, a member of the azlactone (or oxazolone) class of heterocyclic compounds. These molecules are valuable synthetic intermediates, but their purification can be challenging due to their specific chemical properties.[1][2] This document moves beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible purification process.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification and recrystallization of 4-Ethylidene-2-methyloxazol-5(4H)-one.
Question: My crude product is a dark, reddish, or oily substance instead of the expected yellow crystals. What went wrong?
Answer: This is a common issue often stemming from the synthesis, typically the Erlenmeyer-Plochl reaction.
-
Causality: The formation of dark, resinous materials is frequently caused by overheating during the reaction.[3] Azlactone synthesis is an exothermic process, and excessive temperatures (often above 110-120°C) can lead to polymerization and degradation of the product and starting materials. Unreacted aromatic aldehydes can also contribute to an oily consistency.
-
Corrective Actions:
-
Control Reaction Temperature: During synthesis, ensure gentle heating and monitor the reaction temperature closely. Once the initial solid mass liquefies, maintaining heat on a steam bath is often sufficient.[3]
-
Initial Washing: Before attempting recrystallization, thoroughly wash the crude product. A sequence of washes with cold water (to remove sodium acetate), followed by ice-cold ethanol or methanol (to remove unreacted aldehyde and other polar impurities), can be highly effective.[3][4][5]
-
Trituration: If the product is oily, try triturating it with a small amount of a cold, non-polar solvent like hexane or petroleum ether. This can often induce crystallization by removing sticky impurities.
-
Question: I have a low recovery rate after recrystallization. Where am I losing my product?
Answer: Low recovery is typically a problem of solvent selection or technique.
-
Causality: The principle of recrystallization relies on the compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Significant product loss can occur if:
-
The chosen solvent is too effective, meaning the compound remains significantly soluble even at low temperatures.
-
An excessive volume of solvent was used, preventing the solution from becoming supersaturated upon cooling.
-
Premature crystallization occurred on the filter paper during hot filtration.
-
-
Corrective Actions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.
-
Solvent System Selection: If a single solvent is not providing good recovery, a binary solvent system may be preferable. For example, dissolve the compound in a minimal amount of a good solvent (like ethyl acetate or hot ethanol) and then add a poor solvent (like petroleum ether or hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.[6]
-
Prevent Premature Crystallization: Preheat your filtration apparatus (funnel, filter flask) to prevent the hot, saturated solution from cooling and crystallizing during filtration.[6]
-
Recover from Filtrate: If significant loss is suspected, you can try to concentrate the mother liquor (the filtrate) by carefully evaporating some of the solvent and cooling again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
Question: My final product's NMR spectrum shows impurities, or the melting point is broad and lower than the literature value. How can I improve purity?
Answer: This indicates that the initial purification was insufficient to remove all by-products or starting materials. The most common impurity is the hydrolyzed, ring-opened product.
-
Causality: The oxazolone ring is susceptible to hydrolysis, especially in the presence of water, strong acids, or bases.[7] Prolonged heating in alcohols can also lead to ring-opening and the formation of the corresponding ester.[6] These impurities can be difficult to remove as their polarity may be similar to the desired product.
-
Corrective Actions:
-
Avoid Aqueous Solvents: Do not use aqueous solvent systems for recrystallization. The azlactone ring is readily opened by water.[6]
-
Repeat Recrystallization: A second recrystallization from a different solvent system can be effective. For example, if the first recrystallization was from ethanol, a subsequent one from a benzene or ethyl acetate/hexane system might remove different impurities.[3]
-
Charcoal Treatment: If the product has a persistent color, this may be due to highly conjugated, colored impurities. You can add a small amount of activated charcoal (Norite) to the hot solution before filtration. Use it sparingly, as it can also adsorb your product, reducing the yield.[6]
-
Column Chromatography: For very stubborn impurities, purification by silica gel column chromatography may be necessary. However, be aware that some sensitive azlactones can decompose on silica gel.[7] A less acidic stationary phase like Florisil or neutral alumina might be a better choice. Use a non-protic eluent system (e.g., hexane/ethyl acetate).
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal recrystallization solvents for 4-Ethylidene-2-methyloxazol-5(4H)-one?
A1: Several solvents have been successfully used. The choice depends on the specific impurities present. Always perform a small-scale test first.
| Solvent/System | Advantages | Disadvantages & Considerations |
| Ethanol | Readily available, effective for many common impurities. | Risk of ester formation (ring-opening) with prolonged heating.[6] |
| Benzene | Excellent for obtaining high-purity crystals. | Carcinogenic; requires appropriate safety precautions and handling. |
| Ethyl Acetate / Petroleum Ether | Highly tunable; good for compounds with intermediate polarity. | Requires careful addition of the anti-solvent to avoid "oiling out".[6] |
| Carbon Tetrachloride | Historically used, can be effective. | Highly toxic and ozone-depleting; safer alternatives are preferred.[6] |
| Hexane | Good as an anti-solvent or for washing non-polar impurities. | Compound has very low solubility; not suitable as a primary solvent.[8] |
Q2: Why is it critical to avoid water during the work-up and purification?
A2: The C=O bond in the oxazolone ring is part of an anhydride-like system, making it an active electrophilic site. Water acts as a nucleophile, attacking the carbonyl carbon and initiating a ring-opening hydrolysis reaction. This converts your desired product into the corresponding α-acetamido acrylic acid derivative, which is a common and difficult-to-remove impurity.[6][7]
Q3: How can I reliably assess the purity of my final product?
A3: A combination of methods is recommended for a comprehensive assessment of purity.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. The purified product should ideally show a single spot.[5]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point that matches the literature value. A broad or depressed melting point range is a strong indicator of impurities.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Provides detailed structural information and can reveal the presence of impurities, even at low levels.[9][10]
-
FTIR Spectroscopy: Can confirm the presence of key functional groups (e.g., C=O stretch of the lactone, C=N, C=C).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]
-
-
High-Performance Liquid Chromatography (HPLC): Offers a quantitative assessment of purity by separating the main compound from any impurities.[11][12]
Q4: What are the proper storage conditions for purified 4-Ethylidene-2-methyloxazol-5(4H)-one?
A4: Given its sensitivity to moisture and light, the compound should be stored in a tightly sealed, amber-colored vial in a cool, dry place, preferably in a desiccator. For long-term storage, flushing the vial with an inert gas like nitrogen or argon is recommended.
Visualization of Workflows
The following diagrams illustrate the standard purification workflow and a troubleshooting decision tree for recrystallization.
Caption: General workflow for the purification of 4-Ethylidene-2-methyloxazol-5(4H)-one.
Caption: Decision tree for troubleshooting common recrystallization issues.
Detailed Experimental Protocol: Recrystallization
This protocol assumes you have a crude solid product obtained after initial washing.
Objective: To purify crude 4-Ethylidene-2-methyloxazol-5(4H)-one by recrystallization from ethanol.
Materials:
-
Crude 4-Ethylidene-2-methyloxazol-5(4H)-one
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Gravity filtration setup (funnel, fluted filter paper)
-
Vacuum filtration setup (Büchner funnel, filter paper, filter flask)
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar. Place the flask on a hot plate and add a small portion of ethanol. Heat the mixture to a gentle boil with stirring.
-
Rationale: Using the minimum amount of solvent is key to maximizing recovery. Heating increases the solubility of the compound.
-
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid has just completely dissolved. Avoid adding a large excess of solvent.
-
(Optional) Decolorization: If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to a boil for a few minutes.
-
Rationale: Charcoal adsorbs high molecular weight, colored impurities.
-
-
Hot Filtration: Place a funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper to remove any insoluble impurities (and charcoal, if used).
-
Rationale: This step must be done quickly and with pre-heated glassware to prevent the product from crystallizing in the funnel.[6]
-
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.
-
Rationale: Using ice-cold solvent minimizes the amount of product that redissolves during the wash.
-
-
Drying: Transfer the purified crystals to a watch glass and allow them to air dry, or for faster results, dry them in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
References
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review - Biointerface Research in Applied Chemistry. (2021, November 19). Biointerface Research in Applied Chemistry. [Link]
-
The microwave assisted rapid and efficient synthesis of azlactones| International Journal of Innovative Science and Research Technology - Ijisrt.com. (n.d.). IJISRT. [Link]
-
α-ACETAMINOCINNAMIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
A Heterogeneous approach to synthesis of azlactones. (2022, March 1). International Journal of Pharmaceutical Research and Applications. [Link]
-
4-Benzylidene-2-methyloxazol-5(4H)-one - ChemBK. (2024, April 9). ChemBK. [Link]
-
Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach - PMC. (2016, October 6). National Center for Biotechnology Information. [Link]
-
Pradeepa Prasad, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 9, 1275-1283 - International Journal of Pharmaceutical Sciences. (2025, September 14). International Journal of Pharmaceutical Sciences. [Link]
-
α-ACETAMINOCINNAMIC ACID. (n.d.). Organic Syntheses. [Link]
-
AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. (n.d.). Organic Syntheses. [Link]
-
4-(2-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-one - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one - PubChem. (n.d.). PubChem. [Link]
-
(PDF) Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives - ResearchGate. (2019, May 2). ResearchGate. [Link]
-
Development of terphenyl-2-methyloxazol-5(4H)-one derivatives as selective reversible MAGL inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
4-Benzylidene-2-methyloxazol-5(4H)-one - SpectraBase. (n.d.). SpectraBase. [Link]
-
Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs - Hilaris Publisher. (2011, April 17). Hilaris Publisher. [Link]
-
Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [ 68 Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - MDPI. (2022, January 15). MDPI. [Link]
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- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Development of terphenyl-2-methyloxazol-5(4H)-one derivatives as selective reversible MAGL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. hilarispublisher.com [hilarispublisher.com]
- 12. mdpi.com [mdpi.com]
minimizing epimerization during 4-Ethylidene-2-methyloxazol-5(4H)-one ring opening
Welcome to the Advanced Troubleshooting Guide for oxazolone (azlactone) ring-opening workflows. This resource is designed for drug development professionals and synthetic chemists who require high-fidelity stereocontrol during peptide synthesis and amino acid derivatization.
Diagnostic FAQ: Structural State & Epimerization Risk
Q: Why am I observing epimerization when my starting material, 4-ethylidene-2-methyloxazol-5(4H)-one, lacks a C4 chiral center? A: A common diagnostic oversight in azlactone chemistry involves the structural state of the substrate. 4-Ethylidene-2-methyloxazol-5(4H)-one is an Erlenmeyer (α,β-unsaturated) azlactone. Because the C4 carbon is sp² hybridized (participating in the exocyclic double bond), it inherently lacks a chiral center and cannot epimerize in its native state.
Epimerization becomes a critical failure mode only after the exocyclic double bond is subjected to reduction or conjugate addition. These pre-requisite reactions generate the saturated intermediate, 4-ethyl-2-methyloxazol-5(4H)-one . Once this sp³ chiral center is established at C4, the highly acidic α-proton becomes extremely susceptible to stereochemical scrambling prior to or during the subsequent nucleophilic ring-opening step 1.
Q: What is the exact mechanism driving this loss of stereocenter? A: Computational and kinetic studies confirm that azlactone epimerization predominantly proceeds via a base-mediated racemization pathway rather than spontaneous keto-enol tautomerism 1. Even trace amounts of basic byproducts (e.g., residual urea from coupling reagents or the basicity of the incoming amine nucleophile) can deprotonate the C4 position. The resulting resonance-stabilized enolate intermediate is achiral, leading to a racemic mixture upon reprotonation.
Mechanistic pathway of azlactone epimerization via enolization and stereoretentive ring opening.
Solvent Optimization & Quantitative Data
Q: How does my choice of solvent impact the epimerization rate? A: Solvent polarity plays a massive role in stabilizing the enolate transition state. Polar aprotic solvents (like DMF or Acetonitrile) actively solvate the ion pair, drastically accelerating the base-mediated epimerization. To minimize this, reactions must be shifted to non-polar environments where the enolate is destabilized, allowing the nucleophilic ring-opening kinetics to outcompete racemization 2.
Table 1: Impact of Solvent Polarity on Azlactone Epimerization Kinetics
| Solvent | Polarity (Dielectric Constant) | Enolate Stabilization | Expected e.r. Retention | Process Recommendation |
| Toluene | 2.4 (Non-polar) | Very Low | >95:5 | Optimal for stereoretention |
| Dichloromethane | 8.9 (Moderate) | Moderate | ~80:20 | Acceptable with highly reactive nucleophiles |
| Acetonitrile | 37.5 (Polar Aprotic) | High | <50:50 (Racemic) | Avoid (Unless utilizing DKR pathways) |
| DMF | 36.7 (Polar Aprotic) | Very High | <50:50 (Racemic) | Critical failure risk for stereocontrol |
Validated Experimental Protocols
To guarantee stereoretention, the experimental system must be self-validating and designed to ensure the rate of nucleophilic attack ( knuc ) is exponentially faster than the rate of deprotonation ( kdeprot ). Below are two field-proven methodologies.
Protocol A: Brønsted Acid-Catalyzed Stereoretentive Ring Opening
This protocol utilizes organocatalysis to activate the azlactone carbonyl without introducing basicity into the system.
-
Substrate Preparation: Dissolve the saturated intermediate, (S)-4-ethyl-2-methyloxazol-5(4H)-one (0.1 mmol), in anhydrous Toluene (1.0 mL) under an inert argon atmosphere.
-
Causality: Toluene suppresses the dielectric stabilization of the enolate intermediate, raising the activation energy required for C4 deprotonation.
-
-
Catalyst Addition: Add 5 mol% of a Brønsted acid catalyst (e.g., (+)-Camphorsulfonic acid).
-
Causality: The acid protonates the oxazolone carbonyl, drastically increasing its electrophilicity. This accelerates the nucleophilic attack so it outcompetes background racemization.
-
-
Nucleophile Introduction: Dropwise add the nucleophile (e.g., aniline or alcohol, 1.2 equiv) while maintaining the reaction vessel at -20°C to 0°C.
-
Causality: Cryogenic conditions exponentially decrease the rate of base-mediated deprotonation while maintaining sufficient kinetics for the acid-catalyzed ring opening.
-
-
Quenching & Isolation: Stir for 1-2 hours until complete consumption is observed via TLC. Quench with cold aqueous buffer (pH 7) and extract with ethyl acetate.
-
System Validation: Take a 10 µL aliquot of the organic layer, evaporate, and analyze via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient) to confirm an enantiomeric ratio (e.r.) of >95:5.
Protocol B: Catalyst-Free Microdroplet Ring Opening (Advanced)
For highly sensitive substrates where even mild acids induce side reactions, aqueous microdroplet technology provides a near-instantaneous, catalyst-free ring opening with zero epimerization 3.
-
Solvent System: Dissolve the azlactone in a 1:1 mixture of LC-MS grade Water and Acetonitrile to achieve a 0.15 M concentration.
-
Aerosolization: Spray the solution using a pneumatic nebulizer driven by nitrogen gas at 120 psi.
-
Causality: The generation of microdroplets creates a massive surface-area-to-volume ratio and a strong intrinsic electric field at the air-water interface.
-
-
Reaction Dynamics: The interfacial electric field accelerates the hydrolytic or aminolytic cleavage of the lactone bond to the millisecond timescale.
-
Causality: Because the ring opens in milliseconds, the slower thermodynamic epimerization pathway is completely bypassed.
-
-
System Validation: Collect the microdroplets on a grounded target surface. Monitor the eluate using inline ESI-MS to confirm the mass shift of the ring-opened product, followed by polarimetry to validate optical rotation integrity.
References
-
Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? Source: ACS Omega URL:[Link]
-
Dynamic Kinetic Resolution of Azlactones with Hydrazines via Negative Catalysis: Synthesis of α-Chiral Amino Acid Hydrazides and Their Preferential Enrichment Phenomenon Source: ACS Publications URL:[Link]
-
Catalyst-free ring opening of azlactones in water microdroplets Source: RSC Publishing URL:[Link]
Sources
4-Ethylidene-2-methyloxazol-5(4H)-one vs 4-benzylidene-2-methyloxazol-5(4H)-one reactivity
Executive Summary & Structural Context
Oxazolones, historically known as azlactones, are highly versatile five-membered heterocyclic compounds utilized extensively in the synthesis of amino acids, peptides, and complex biologically active molecules[1]. The Erlenmeyer-Plöchl synthesis is the classical method for generating these compounds, yielding unsaturated azlactones characterized by an exocyclic double bond at the C4 position[2].
This guide provides an objective, mechanistic comparison between two fundamental acetylglycine-derived azlactones: 4-ethylidene-2-methyloxazol-5(4H)-one (bearing an aliphatic exocyclic alkene) and 4-benzylidene-2-methyloxazol-5(4H)-one (bearing an aromatic exocyclic alkene). The structural divergence at the C4 substituent fundamentally dictates their thermodynamic stability, electrophilicity, and chemo-selectivity when subjected to nucleophilic attack.
Mechanistic Reactivity Analysis
Understanding the reactivity of these two azlactones requires analyzing the interplay between steric hindrance and electronic delocalization.
Conjugation and Thermodynamic Stability
The core difference between the two molecules lies in their π -electron systems. The 4-benzylidene derivative features extended conjugation that spans the phenyl ring, the exocyclic C=C double bond, and the oxazolone core[3]. This extended resonance network significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, providing thermodynamic stability to the ring system while making it a highly specific electrophile. In contrast, the 4-ethylidene derivative possesses a methyl group at the exocyclic position. Without the aromatic ring, the conjugation is limited strictly to the alkene and the oxazolone core, resulting in a higher energy state and less steric shielding around the C4 position[4].
Nucleophilic Ring-Opening vs. Michael Addition
Both compounds are susceptible to nucleophilic attack, but their structural differences lead to divergent primary reaction pathways:
-
Selective Ring-Opening (4-Benzylidene): When exposed to hard nucleophiles like primary amines or water, the highly electrophilic C5 carbonyl carbon is the preferred site of attack[3]. The extended conjugation of the benzylidene group stabilizes the ring against competitive addition at the C4 alkene. The resulting tetrahedral intermediate collapses, cleaving the C5-O bond to yield α -acetamidocinnamic acid derivatives, which are direct precursors to the amino acid phenylalanine[1].
-
Competitive Michael Addition (4-Ethylidene): The lack of extended aromatic conjugation and reduced steric bulk in the 4-ethylidene derivative alters its chemo-selectivity. When reacted with nucleophiles such as alcohols, the exocyclic double bond at C4 becomes highly susceptible to 1,4-addition (Michael addition). Consequently, the 4-ethylidene derivative often fails to undergo clean alcoholysis (ring-opening), as the nucleophile preferentially or competitively adds across the double bond[4].
Reactivity Pathway Visualization
Figure 1: Reactivity pathways of ethylidene vs. benzylidene azlactones with nucleophiles.
Quantitative & Qualitative Data Comparison
The following table summarizes the comparative physicochemical and reactive properties of the two azlactone derivatives.
| Property | 4-Ethylidene-2-methyloxazol-5(4H)-one | 4-Benzylidene-2-methyloxazol-5(4H)-one |
| Exocyclic Substituent | Methyl group (Aliphatic) | Phenyl group (Aromatic) |
| Conjugation System | Limited (Oxazolone core + Alkene) | Extended (Phenyl + Alkene + Oxazolone core) |
| Steric Hindrance at C4 | Low | High |
| Primary Reaction (Amines) | Ring-opening + competitive Michael addition | Highly selective C5 Ring-opening[3] |
| Primary Reaction (Alcohols) | Prone to Michael addition at C4 alkene[4] | Selective C5 Ring-opening to esters[1] |
| Visual Appearance | Pale yellow / Colorless crystals | Deep yellow / Orange crystals |
| Synthetic Utility | Precursor to α -aminobutyric acid derivatives | Precursor to Phenylalanine derivatives[1] |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating mechanistic causality and built-in analytical checkpoints.
Protocol A: Erlenmeyer-Plöchl Synthesis of 4-Benzylidene-2-methyloxazol-5(4H)-one
This protocol utilizes a classic cyclodehydration approach to construct the conjugated azlactone core.
-
Reagent Assembly: In a dry 100 mL round-bottom flask, combine 0.10 mol of N-acetylglycine, 0.12 mol of benzaldehyde, 0.05 mol of anhydrous sodium acetate, and 0.30 mol of acetic anhydride.
-
Mechanistic Causality: Acetic anhydride is not merely a solvent; it acts as a dehydrating agent that forms a mixed anhydride with N-acetylglycine, driving intramolecular cyclization to form the 2-methyloxazol-5(4H)-one core[2]. Sodium acetate functions as a mild base, deprotonating the C4 position to generate an enolate. This enolate subsequently attacks the electrophilic carbonyl of benzaldehyde via a Perkin-type condensation[5].
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90–100 °C with continuous magnetic stirring for 2 hours.
-
Self-Validation (In-Process): As the reaction proceeds, the formation of the highly conjugated 4-benzylidene product will cause the solution to transition from pale yellow to a deep, vibrant orange. This chromic shift is a direct visual confirmation of extended π -system formation.
-
Isolation: Cool the mixture to room temperature and slowly pour it over 200 g of crushed ice while stirring vigorously. The hydrophobic azlactone will precipitate. Filter the solid under vacuum and wash with cold water.
-
Self-Validation (Analytical): Recrystallize from ethanol. The purity and structural integrity of the product can be validated via melting point analysis (expected ~150-152 °C) and UV-Vis spectroscopy, which will show a characteristic absorption maximum ( λmax ) near 330 nm due to the extended aromatic conjugation.
Protocol B: Nucleophilic Ring-Opening via Aminolysis
This protocol demonstrates the selective C5-attack on the conjugated azlactone.
-
Reagent Assembly: Dissolve 10 mmol of the synthesized 4-benzylidene-2-methyloxazol-5(4H)-one in 20 mL of anhydrous dichloromethane (DCM).
-
Mechanistic Causality: The C5 carbonyl carbon is highly electrophilic. When 12 mmol of a primary amine (e.g., benzylamine) is added dropwise, the amine's lone pair selectively attacks C5[3]. The extended conjugation of the benzylidene group sterically and electronically shields the C4 alkene, preventing the Michael addition seen in ethylidene derivatives. The resulting tetrahedral intermediate collapses, cleaving the C-O bond to yield an α -acetamidocinnamide derivative[1].
-
Reaction Execution: Stir the mixture at room temperature for 1–2 hours.
-
Self-Validation (In-Process): The ring-opening fundamentally breaks the extended conjugation of the oxazolone ring. This is visually validated by the rapid bleaching of the deep yellow solution to a colorless or pale state, providing immediate confirmation of the reaction's progress.
-
Isolation & Validation (Analytical): Evaporate the solvent under reduced pressure. Analyze the resulting solid via FT-IR spectroscopy. The successful ring-opening is validated by the complete disappearance of the characteristic azlactone C=O stretch (~1800 cm⁻¹) and the emergence of typical amide I and II bands (~1650 and ~1550 cm⁻¹).
References
-
Modern Scientific Press. Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Int. J. Modern Org. Chem. 2013, 2(1): 40-66. Retrieved from [Link][5]
-
Biointerface Research in Applied Chemistry. Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. 2021. Retrieved from[Link][2]
-
Royal Society of Chemistry (RSC). The chemistry of 2-alkenyl-5(4H)-oxazolones. E. Baltazzi, J. Chem. Soc., 1955, 281-290. Retrieved from[Link][4]
Sources
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- 4. The chemistry of 5-oxazolones - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 5. modernscientificpress.com [modernscientificpress.com]
Navigating Purity Analysis: A Comparative Guide to HPLC Method Validation for 4-Ethylidene-2-methyloxazol-5(4H)-one
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy.[1][2] The subject of this guide, 4-Ethylidene-2-methyloxazol-5(4H)-one, a reactive heterocyclic compound with significant potential in medicinal chemistry, presents unique analytical challenges.[3] Its inherent reactivity makes it susceptible to degradation and the formation of impurities during synthesis and storage, necessitating a robust, validated analytical method for accurate purity assessment.[4]
This guide provides a comprehensive, experience-driven comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of 4-Ethylidene-2-methyloxazol-5(4H)-one. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind methodological choices, grounded in the principles of analytical quality by design (AQbD) and the stringent requirements of international regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[5][6][7]
The Imperative for a Stability-Indicating Method
A critical aspect of purity analysis is the development of a "stability-indicating" method. This means the analytical procedure must be able to accurately measure the active ingredient without interference from any degradation products, process impurities, or other potential contaminants.[8][9][10] For a molecule like 4-Ethylidene-2-methyloxazol-5(4H)-one, this is paramount. To achieve this, forced degradation studies are an indispensable tool in method development and validation.[8][9][11]
Forced Degradation: Probing the Molecule's Vulnerabilities
Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions to accelerate its decomposition.[10][11] This proactive approach allows us to identify potential degradation products and ensure our analytical method can separate them from the main compound.
Typical Stress Conditions Include:
-
Acid Hydrolysis: (e.g., 0.1 N HCl at 60°C)
-
Base Hydrolysis: (e.g., 0.1 N NaOH at 60°C)
-
Oxidation: (e.g., 3% H₂O₂ at room temperature)
-
Thermal Degradation: (e.g., 80°C)
-
Photolytic Degradation: (e.g., exposure to UV and visible light as per ICH Q1B)
The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[10] This provides a sufficient quantity of degradants to challenge the specificity of the HPLC method without completely destroying the sample.
Comparative Analysis of HPLC Methodologies
While various analytical techniques exist, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[8] Let's compare two potential RP-HPLC methods for 4-Ethylidene-2-methyloxazol-5(4H)-one analysis.
| Parameter | Method A (Isocratic) | Method B (Gradient) | Rationale & Comparison |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 3.5 µm | Method B's shorter column with smaller particles offers faster analysis times and higher efficiency, potentially resolving closely eluting impurities more effectively. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The gradient elution in Method B is superior for separating compounds with a wider range of polarities, which is common in forced degradation samples. The acidic mobile phase improves peak shape for ionizable compounds.[12] |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | The slightly higher flow rate in Method B, combined with the shorter column, contributes to a faster run time. |
| Detection | UV at 273 nm | Diode Array Detector (DAD) scanning 200-400 nm | A DAD provides more comprehensive data, allowing for peak purity analysis and the identification of co-eluting peaks. The selection of 273 nm is based on the UV absorbance maximum of the oxazolone chromophore.[13] |
| Column Temp. | 30°C | 35°C | Elevated temperature can improve peak shape and reduce viscosity, leading to better resolution and faster analysis. |
| Injection Vol. | 10 µL | 5 µL | Smaller injection volumes can lead to sharper peaks and better resolution, especially with the more efficient column in Method B. |
| Run Time | 20 minutes | 15 minutes | Method B offers a significant advantage in throughput. |
A Step-by-Step Guide to HPLC Method Validation
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[14][15] The following is a detailed protocol for validating our chosen HPLC method (Method B), adhering to ICH Q2(R1) guidelines.[16][17][18][19][20]
The Validation Workflow
Caption: A streamlined workflow for HPLC method validation.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[19][21]
Experimental Protocol:
-
Prepare Solutions:
-
Blank (diluent).
-
Placebo (if in a formulated product).
-
Standard solution of 4-Ethylidene-2-methyloxazol-5(4H)-one.
-
Samples from forced degradation studies (acid, base, oxidative, thermal, photolytic).
-
-
Analysis: Inject each solution into the HPLC system.
-
Evaluation:
-
The blank and placebo should show no interfering peaks at the retention time of the main analyte and its known impurities.
-
The peak for 4-Ethylidene-2-methyloxazol-5(4H)-one should be well-resolved from all degradation peaks (resolution > 2).
-
Utilize the DAD to perform peak purity analysis on the analyte peak in the stressed samples to confirm it is not co-eluting with any degradants.
-
Linearity and Range
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a specified range.[17][20]
Experimental Protocol:
-
Prepare a Series of Solutions: Prepare at least five concentrations of the 4-Ethylidene-2-methyloxazol-5(4H)-one reference standard, typically ranging from the reporting limit for impurities up to 120% of the assay concentration.[15]
-
Analysis: Inject each concentration in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[17]
Experimental Protocol:
-
Spike Samples: For an API, accuracy is often inferred from linearity. For a drug product, spike a placebo blend with known concentrations of 4-Ethylidene-2-methyloxazol-5(4H)-one at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analysis: Prepare and analyze nine samples in total (three at each concentration level).
-
Evaluation:
-
Calculate the percentage recovery for each sample.
-
The mean recovery should be within 98.0% to 102.0%.
-
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of 4-Ethylidene-2-methyloxazol-5(4H)-one at 100% of the test concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Evaluation:
-
Calculate the Relative Standard Deviation (RSD) for the results from both repeatability and intermediate precision studies. The RSD should typically be ≤ 2%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[20]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine Signal-to-Noise Ratio:
-
Inject a series of dilute solutions of 4-Ethylidene-2-methyloxazol-5(4H)-one.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Confirm LOQ:
-
Prepare and inject six samples at the determined LOQ concentration.
-
The precision (RSD) should be acceptable (typically ≤ 10%).
-
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[17]
Experimental Protocol:
-
Introduce Small Variations:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2°C).
-
Mobile phase composition (e.g., ± 2% organic).
-
-
Analysis: Analyze a system suitability solution under each of these modified conditions.
-
Evaluation:
-
Assess the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates). The system suitability criteria should still be met.
-
Logical Interdependencies of Validation Parameters
The validation parameters are not isolated; they are interconnected and build upon one another to provide a complete picture of the method's performance.
Caption: Interdependencies of HPLC validation parameters.
Conclusion
The selection and validation of an appropriate analytical method are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. For a reactive molecule like 4-Ethylidene-2-methyloxazol-5(4H)-one, a gradient RP-HPLC method with DAD detection offers superior performance in terms of resolution, speed, and data richness compared to an isocratic approach.
A rigorously executed validation study, guided by the principles outlined in ICH Q2(R1), provides the documented evidence that the method is fit for its intended purpose. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, we build a comprehensive understanding of the method's capabilities and limitations. This scientific, evidence-based approach is the cornerstone of modern pharmaceutical analysis and a prerequisite for regulatory compliance.
References
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
- Alsante, K. M., et al. (2003). The role of forced degradation studies in stability indicating HPLC method development. Pharmaceutical Technology, 27(4), 58-74.
-
Labcompliance. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
-
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
-
European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
- Su, Y., et al. (2020). Investigating the photochemical reaction of an oxazolone derivative under continuous-flow conditions: from analytical monitoring to implementation in an advanced UVC-LED-driven microreactor. Reaction Chemistry & Engineering, 5(8), 1546-1555.
-
Pharmaceutical Outsourcing. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
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Scribd. ICH Q2(R1) Analytical Procedures Guide. [Link]
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ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. (2025). DESIGN, SYNTHESIS AND THEORETICAL STUDIES OF 4-(benzylidene)-2-methyloxazol-5(4H)-ones. [Link]
-
Journal of Drug Delivery and Therapeutics. (2024). 2,4-Substituted Oxazolones: Antioxidant Potential Exploration. [Link]
-
MDPI. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. [Link]
-
Impact Factor. (2024). Synthesis and Biological Evaluation of Novel Imidazolone - Thiabendazole-Based Metal Complexes. [Link]
-
SpectraBase. 4-Benzylidene-2-methyloxazol-5(4H)-one. [Link]
-
National Center for Biotechnology Information. (2014). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]
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Bundesamt für Verbraucherschutz und Lebensmittelsicherheit. (2026). Product chemistry - Relevant impurities of technical active substances. [Link]
-
ResearchGate. (2019). Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. [Link]
-
ResearchGate. (2018). By-products, degradation products and impurities in medicinal products. [Link]
-
Mangalam Drugs & Organics. Impurities. [Link]
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- 21. chromatographyonline.com [chromatographyonline.com]
Validating Stereocenter Retention in 4-Ethylidene-2-methyloxazol-5(4H)-one Derivatives: A Comparative Analytical Guide
As drug discovery increasingly targets complex three-dimensional geometries, the stereoselective functionalization of privileged heterocyclic scaffolds like azlactones (oxazolones) has become paramount. 4-Ethylidene-2-methyloxazol-5(4H)-one is a classic unsaturated azlactone. When subjected to asymmetric conjugate additions or cycloadditions, it yields derivatives with a newly formed quaternary stereocenter at the C4 position.
A critical challenge in downstream processing—such as the nucleophilic ring-opening of these azlactone derivatives to form chiral amino acid derivatives or lactams—is ensuring that the C4 stereocenter is strictly retained without epimerization or racemization. This guide provides an objective comparison of the analytical modalities used to validate stereocenter retention, backed by experimental protocols and mechanistic rationale.
The Analytical Challenge: Stereocenter Vulnerability
While quaternary stereocenters (lacking a C-H bond) are generally resistant to base-catalyzed epimerization via enolization, the dynamic reaction environments required for azlactone ring-opening (e.g., using amines, alcohols, or water under catalytic conditions) can still induce stereochemical leakage through reversible ring-opening/closing pathways or unexpected retro-aldol-type cleavages.
To validate that the enantiomeric excess ( ee ) or diastereomeric ratio ( dr ) of the parent azlactone is perfectly translated to the acyclic derivative, researchers must employ robust analytical techniques. The three primary modalities are Chiral High-Performance Liquid Chromatography (HPLC) , Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) , and Vibrational Circular Dichroism (VCD) .
Comparative Analysis of Validation Modalities
The selection of a validation method depends on the required resolution, throughput, and whether absolute or relative configuration must be determined. Chromatography remains the most powerful and sensitive analytical technique for resolving enantiomers[1].
Table 1: Performance Comparison of Stereocenter Validation Methods
| Parameter | Chiral HPLC (Polysaccharide CSPs) | NMR + Chiral Solvating Agents (CSAs) | Vibrational Circular Dichroism (VCD) |
| Primary Output | Highly accurate ee and dr quantification | Rapid relative ee estimation | Absolute configuration mapping |
| Sensitivity (LOD) | Excellent (<0.1% minor enantiomer) | Moderate (~2-5% minor enantiomer) | Low (requires high purity & concentration) |
| Sample Prep | Simple dilution in mobile phase | Requires deuterated solvents & precise CSA stoichiometry | Requires IR-transparent solvents (e.g., CDCl3) |
| Throughput | High (10-30 min run times) | Very High (2-5 min acquisition) | Low (Hours of scanning + DFT calculations) |
| Cost per Analysis | Medium (High initial column cost) | Low (Cost of CSA and NMR time) | High (Specialized equipment and software) |
| Best Used For | Regulatory submissions, precise yield/ ee tracking | In-process reaction monitoring, quick screening | Final structural confirmation of NCEs |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems. Causality is built into the method: if the system suitability criteria fail, the run is aborted before sample consumption.
Protocol A: Chiral HPLC Method Development for Ring-Opened Derivatives
Chiral HPLC utilizing immobilized polysaccharide-based chiral stationary phases (CSPs) is the gold standard for quantifying stereoretention. The resolution ability relies on the unique nature of the CSP and the induction of selectivity through proper mobile phase composition[2].
Rationale: Immobilized columns (e.g., Chiralpak IA/IC) are preferred over coated columns because they tolerate a wider range of organic modifiers (like THF or DCM), which are often necessary to solubilize highly polar ring-opened amino acid derivatives.
Step-by-Step Methodology:
-
System Suitability Preparation: Prepare a racemic standard of the ring-opened 4-ethylidene-derived amino acid (1 mg/mL in Hexane/IPA 50:50).
-
Column Selection: Install an immobilized amylose-based CSP (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm).
-
Mobile Phase Optimization:
-
Initial Screen: 90:10 n -Hexane/Isopropanol (IPA).
-
Additive Control: Because the ring-opened product contains both an amide and a carboxylic acid/ester, peak tailing is highly likely. Add 0.1% Trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid, ensuring sharp peaks and accurate integration.
-
-
Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 25°C; UV detection at 210 nm and 254 nm.
-
Validation Check: Inject the racemate. A successful method must yield a resolution ( Rs ) > 1.5 between the two enantiomer peaks.
-
Sample Analysis: Inject the enantioenriched sample. Calculate the ee by comparing the Area Under the Curve (AUC) of the major vs. minor peaks. Compare this ee to the parent azlactone's ee to confirm 100% stereoretention.
Protocol B: Rapid NMR Screening using Pirkle's Alcohol
When optimizing the ring-opening conditions of the azlactone across dozens of parallel reactions, HPLC can become a bottleneck. NMR with a Chiral Solvating Agent (CSA) like (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) provides rapid causality checks.
Rationale: The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the ring-opened product via hydrogen bonding and π−π stacking. These complexes have different chemical environments, causing the C4-methyl or ethylidene proton signals to split in the 1 H NMR spectrum.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 5 mg of the purified ring-opened derivative in 0.5 mL of dry CDCl 3 .
-
Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum to identify the chemical shift of the C4-methyl group (typically a singlet around 1.4 - 1.6 ppm).
-
CSA Titration: Add 1.0 equivalent of (R)-Pirkle's alcohol to the NMR tube. Shake well.
-
Complex Acquisition: Acquire a new 1 H NMR spectrum. The C4-methyl singlet should now appear as two distinct singlets (representing the two enantiomers).
-
Validation Check: If baseline resolution of the split peaks is not achieved, incrementally add up to 3.0 equivalents of the CSA or lower the acquisition temperature to 0°C to slow down the exchange rate of the transient complexes.
Mechanistic Workflow Diagram
The following diagram illustrates the logical workflow for synthesizing and validating the stereocenter of 4-Ethylidene-2-methyloxazol-5(4H)-one derivatives.
Caption: Workflow for the generation, derivatization, and stereocenter validation of azlactones.
Conclusion
Validating stereocenter retention in 4-Ethylidene-2-methyloxazol-5(4H)-one derivatives requires a systematic approach. While NMR with CSAs provides the high-throughput necessary for reaction optimization, Chiral HPLC remains the mandatory, authoritative technique for quantifying enantiomeric excess and proving that the C4 stereocenter has not degraded during ring-opening transformations. By employing self-validating protocols and understanding the mechanistic interactions between analytes and stationary/solvating phases, researchers can ensure robust and reproducible stereochemical data.
References
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from[Link][2]
-
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comparative study of nucleophiles in 4-Ethylidene-2-methyloxazol-5(4H)-one ring opening
Executive Summary
Azlactones (oxazolones) are highly versatile heterocyclic intermediates essential for the synthesis of non-natural amino acids, peptides, and complex functional materials[1]. Specifically, 4-ethylidene-2-methyloxazol-5(4H)-one is a conjugated azlactone derivative whose C5 carbonyl group acts as a potent electrophile. The presence of the 4-ethylidene double bond extends the π -conjugated system, influencing both the electrophilicity of the ring and the thermodynamic stability of the molecule[2][3].
This guide provides a comparative analysis of the ring-opening kinetics and methodologies for this substrate using different classes of nucleophiles: amines, alcohols, and water. By understanding the underlying mechanistic causality, researchers can optimize reaction conditions for the synthesis of N-acetyl dehydrobutyrine derivatives.
Mechanistic Causality & Nucleophile Comparison
The reactivity of the azlactone ring is fundamentally dictated by the nucleophilicity of the attacking species and the stabilization of the resulting transition state. Because azlactones function as activated internal esters of N-acyl amino acids, they are highly susceptible to nucleophilic attack at the C5 position[2].
-
Amines (Nitrogen Nucleophiles): Primary amines and hydrazines exhibit inherently high nucleophilicity. Their reaction with the azlactone C5 carbonyl is rapid, highly exothermic, and typically does not require catalytic activation[4][5]. The thermodynamic driving force is the formation of a highly stable amide bond. However, this extreme reactivity can make stereocontrol difficult in dynamic kinetic resolution (DKR) applications, often requiring "negative catalysis" or sterically hindered amines to attenuate the reaction rate[4][5].
-
Alcohols (Oxygen Nucleophiles): Alcohols are significantly weaker nucleophiles than amines. Consequently, uncatalyzed alcoholysis is sluggish. Efficient ring opening to form esters requires electrophilic activation of the azlactone carbonyl via Brønsted acids (e.g., camphorsulfonic acid), lipases, or organocatalysts[2][6].
-
Water (Hydrolysis): Bulk hydrolysis traditionally requires alkaline or acidic conditions, which can inadvertently trigger base-mediated epimerization or racemization in chiral azlactone derivatives[7]. However, recent breakthroughs have demonstrated that catalyst-free hydrolysis can occur in milliseconds when the reaction is confined to water microdroplets, leveraging the massive surface-area-to-volume ratio and unique interfacial electric fields of the droplets[8].
Reaction pathways of azlactone ring opening by various nucleophiles.
Comparative Performance Data
The following table synthesizes the kinetic and yield data for the ring opening of conjugated azlactones across different nucleophilic environments.
| Nucleophile Class | Representative Reagent | Catalyst Required | Reaction Time | Typical Yield | Product Formed | Mechanistic Note |
| Primary Amine | Benzylamine | None | < 30 mins | > 90% | Amide | Rapid attack; highly exothermic; self-activating. |
| Hydrazine | Hydrazine monohydrate | None / Quinine-Thiourea | 10 mins - 20 hrs | 75–99% | Hydrazide | High reactivity; DKR requires negative catalysis[4][5]. |
| Alcohol | Methanol | Brønsted Acid (e.g., CSA) | 4 - 12 hrs | 70–85% | Ester | Slower kinetics; requires activation of C5 carbonyl[6]. |
| Water | H₂O (Microdroplets) | None (Microdroplet effect) | Milliseconds | Up to 94% | Carboxylic Acid | Accelerated by high surface-area-to-volume ratio[8]. |
Experimental Methodologies (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation triggers (e.g., colorimetric shifts, TLC monitoring) to confirm successful ring opening. Conjugated azlactones like 4-ethylidene-2-methyloxazol-5(4H)-one exhibit an intense absorption in the visible region (deep yellow), which dissipates upon ring opening, providing a distinct visual cue[2].
Step-by-step experimental workflow for azlactone ring-opening assays.
Protocol A: Uncatalyzed Aminolysis (Amide Formation)
Causality: Nitrogen nucleophiles are sufficiently strong to attack the C5 carbonyl without electrophilic activation.
-
Preparation: Dissolve 1.0 mmol of 4-ethylidene-2-methyloxazol-5(4H)-one in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Nucleophile Addition: Add 1.1 mmol of the primary amine (e.g., benzylamine) dropwise at 0 °C. Crucial: The reaction is exothermic; temperature control prevents unwanted polymerization or degradation.
-
Kinetic Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexane:EtOAc 7:3).
-
Validation Trigger: The reaction is deemed complete when the intense yellow color of the conjugated azlactone fades to a pale or colorless solution (typically < 30 minutes)[2].
-
Workup: Wash the organic layer with 0.1 M HCl (2 x 5 mL) to remove unreacted amine, followed by brine. Dry over MgSO₄, filter, and concentrate in vacuo to yield the N-acetyl dehydrobutyrine amide.
Protocol B: Brønsted Acid-Catalyzed Alcoholysis (Ester Formation)
Causality: The weaker nucleophilicity of alcohols necessitates a Brønsted acid to protonate the azlactone, increasing the electrophilicity of the C5 carbon[6].
-
Preparation: Dissolve 1.0 mmol of the azlactone in 5.0 mL of anhydrous methanol.
-
Catalyst Addition: Add 10 mol% (0.1 mmol) of camphorsulfonic acid (CSA)[6].
-
Heating: Reflux the mixture at 65 °C. The thermal energy combined with the acid catalyst overcomes the activation energy barrier.
-
Kinetic Monitoring: Monitor via TLC. The reaction typically requires 4 to 6 hours for complete conversion.
-
Workup: Quench the reaction by adding saturated NaHCO₃ (5 mL) to neutralize the CSA. Extract the aqueous layer with EtOAc (3 x 10 mL). Combine organic layers, dry, and evaporate to isolate the ester.
Protocol C: Catalyst-Free Microdroplet Hydrolysis
Causality: Confinement of the reaction within microdroplets drastically accelerates the reaction rate due to partial desolvation and extreme interfacial electric fields, bypassing the need for alkaline catalysts[8].
-
Solution Prep: Prepare a 1.0 mM solution of the azlactone in a 1:1 mixture of HPLC-grade Water:Acetonitrile[8].
-
Microdroplet Generation: Spray the solution through a pneumatic nebulizer using nitrogen gas at a pressure of 120 psi[8].
-
Collection: Collect the microdroplets on a grounded target plate positioned 2 cm from the emitter.
-
Validation Trigger: Analyze the collected droplets immediately via mass spectrometry. The spectra will confirm the complete disappearance of the azlactone precursor mass and the appearance of the hydrolyzed N-acetyl dehydrobutyrine mass[8].
References
- Title: Dynamic Kinetic Resolution of Azlactones with Hydrazines via Negative Catalysis: Synthesis of α-Chiral Amino Acid Hydrazides and Their Preferential Enrichment Phenomenon Source: acs.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnqg5KhySr62J1mRBRzSbtzbvB_MCZZ2MDT4aIih0x0HIOSSStljrAZLJhrfuKMJN5Fg9TJod1j0ZpALB-Yp1IrQL2Aa0qUrXi1AshdiSs1ZYhbZcBPCGN4OTYBFg7KqCzReaMkhCh0EdkvVs=]
- Title: Broensted Acid Catalyzed Azlactone Ring Opening by Nucleophiles Source: researchgate.net URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOjl_HQYrCb3lFfZw1hmYHQaA3yMCHh9h2uLBylCyE1YJbH66HgBk5vqiR7-oj_mXHsWcSgwWxXXNgmNjPe4bzvQvhEIX2FQaatINRQwxvMg78N7qD6ovCXDjS73OJM2Ws80KeQPss2ErWsHmDMECYl-7SxV2aQJMq7cqmgAbccQeuFoGRo5SqT0amlXoNs6trk_psvB0chKIiOjInqWDTpXa52WJU5Ao8ZJek6A==]
- Title: Negative Catalysis-Driven Asymmetric Azlactone Ring-Opening with Hydrazines Using Quinine-Thiourea Catalysts Source: kyushu-u.ac.jp URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjSvolK-iqKbixOjR7E0yYPtykjxP_6q6hsgoQ12s40wnSr-3nae8VfBnXtjrrKJ3tFwwxhtHTqb2vBPE-zdY8uBMB3KVjkVU9IUayEMXnMMAdORMsTV9ePhQ4hwX5wfG1vGIYfX-MD8nBzo48jDV2HlWA7g0Ep0gKZDkI7piAV_wO]
- Title: Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents Source: researchgate.net URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE16v6TpQXJhyJodisYueJLr0bdbWX7JbXjA37DF5KFiQSInkykY7HFI5gTzsjeA2-_3PXXZuSg3taMCJY_GKdSAsTTupVtVHVs0gesZMdQWdJcB8gDzQTUqUHcFeWU56lyRw9TPySKNzLUWEDQKC7_4gTHNcXmmum9tA9Js8fMyWhp96OLBQMld2byEt-zSrFffgaYqoECWAUDMNxJDg7ClvrmymTY8DrHMBt384jrFudDPTAkPO_uDd3DL72dCWvH4izTSOD0MF2VlyIF7Bw=]
- Title: Catalyst-free ring opening of azlactones in water microdroplets Source: rsc.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFffUiX31sggn6cXCzdpYESgTnczN168pG4J11Huc7cpqUxCr3adanV4IH8bqX-Mr47E_IwNEIsKv29cYK8pTN-ZKwi_EWQ4D206RsawAHhd3F_E47NaiKqmDgIWpYxBVEeJ_MlFPI7y3nJbdFoUclB9gp4jX8wXBCR3hrm]
- Title: Vinylogous functionalization of 4-alkylidene-5-aminopyrazoles with methyl trifluoropyruvates Source: nih.gov URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0MGwF31pgN4wLQxOUyRr7fSnxsWR3s_4335AdP_WDzj2wW2Ry75pVTR1QptodAIOl-PQCUrZacrpzQSsD01jY9dKSsq0X2qmDh0OdDlcFtPBWIFVHIm6aGvIZXIyrhXEW2DFXdOLmd-CCUCqV]
- Title: Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? Source: nih.gov URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnPvIufYResE_GU69Ko3tR-wf163cGd4rs1AiZksyKW5iL-fwqbX9iTgHcXswnEkwyol6w2rzf1EVtCe2hpBI9arduJBDudH4ze3kwcITAde5EEzuSJ5zjY2L1EAP3qsPjbT8Ju8GIBEtP00s=]
- Title: Azlactone rings: uniting tradition and innovation in synthesis Source: rsc.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpqhvzVuWOVcq4Yi-qJcWudK9AcapLIS91wcyT5xIYfydd-MjXkl0WiZ57j8E_vqZvX03a_qrD1GwfYzdD6lqZxHtrqTcYvhd0x2RIKqNeYiWj6oVQErfaSnfqJ_Pj8EZXiR4Qi0Z7MImfP94hin9WbsYchdhiR-rGD38w]
Sources
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- 3. Vinylogous functionalization of 4-alkylidene-5-aminopyrazoles with methyl trifluoropyruvates - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? - PMC [pmc.ncbi.nlm.nih.gov]
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GC-MS vs LC-MS for detecting 4-Ethylidene-2-methyloxazol-5(4H)-one impurities
GC-MS vs. LC-MS for the Detection of 4-Ethylidene-2-methyloxazol-5(4H)-one Impurities: A Mechanistic and Experimental Guide
Introduction: The Analytical Challenge of Azlactones
4-Ethylidene-2-methyloxazol-5(4H)-one is a highly reactive azlactone (oxazol-5-one) derivative. It frequently emerges as a process-related impurity during the synthesis of complex active pharmaceutical ingredients (APIs), particularly those involving Erlenmeyer-Plöchl azlactone synthesis, peptide couplings, or the condensation of N-acetyl amino acids with propionaldehyde.
Due to the inherent strain and electrophilicity of the oxazolone ring, detecting and quantifying this impurity presents a severe analytical challenge. As a Senior Application Scientist, I frequently observe laboratories failing to accurately quantify azlactones because they treat them like stable small molecules. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing field-proven, self-validating protocols to ensure scientific integrity.
The Mechanistic Dichotomy: Hydrolytic Instability vs. Thermal Lability
To choose the correct analytical platform, we must first understand the causality behind the molecule's degradation.
Why Standard LC-MS Fails (The Hydrolysis Trap) Standard Reversed-Phase LC-MS (RP-LC-MS) relies on aqueous mobile phases, typically heavily modified with acidic additives like 0.1% Formic Acid to enhance electrospray ionization (ESI). For 4-Ethylidene-2-methyloxazol-5(4H)-one, these conditions are destructive. The C-5 carbonyl carbon is highly electrophilic. Water acts as a nucleophile, attacking this carbonyl and triggering a rapid ring-opening hydrolysis[1]. Consequently, standard LC-MS yields false negatives for the intact azlactone and false positives for the acyclic acid (2-acetamido-2-butenoic acid).
Hydrolytic degradation pathway of 4-Ethylidene-2-methyloxazol-5(4H)-one in aqueous LC-MS conditions.
Why Standard GC-MS Fails (The Thermal Trap) GC-MS avoids aqueous hydrolysis, making it theoretically ideal for moisture-sensitive heterocycles[2]. However, standard Split/Splitless (S/SL) injection ports operate at 250°C–300°C. At these temperatures, the ethylidene double bond can undergo thermal isomerization, or the strained ring can decompose before reaching the column. While the oxazol-5-one ring possesses some stability due to internal resonance[3], thermal shock in the injector remains a critical point of failure.
Optimized Analytical Strategies & Self-Validating Protocols
To overcome these fundamental chemical barriers, we must alter the operational paradigms of both techniques. Every protocol below is designed as a self-validating system, ensuring that if degradation occurs during analysis, the method will flag it.
GC-MS: Cold On-Column (COC) Injection
By bypassing the heated injection port and depositing the sample directly onto the capillary column at a low temperature, we completely eliminate thermal stress.
Protocol A: Self-Validating COC-GC-MS Method
-
Sample Preparation: Extract the API sample using anhydrous ethyl acetate. Add 50 mg of anhydrous sodium sulfate ( Na2SO4 ) per mL of extract to ensure zero moisture content.
-
Internal Standard (Self-Validation): Spike the sample with a deuterated stable analog (e.g., D3 -azlactone). Monitoring the ratio of intact D3 -azlactone to its degradation products validates recovery and flags any in-situ degradation.
-
Injection: Use a Cold On-Column (COC) injector. Set the initial oven and injector track temperature to 40°C. Inject 1.0 µL.
-
Column: Use a low-polarity, highly inert column (e.g., 5% diphenyl/95% dimethyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film) to minimize active sites.
-
Temperature Program: Hold at 40°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Detection: Electron Ionization (EI) at 70 eV. Monitor the molecular ion ( M+ at m/z 125) and key fragments (e.g., loss of CO, m/z 97).
LC-MS: Non-Aqueous Reversed-Phase (NARP)
To utilize LC-MS without inducing hydrolysis, water must be strictly excluded from the mobile phase.
Protocol B: Self-Validating NARP-LC-MS Method
-
Sample Preparation: Dissolve the API in anhydrous acetonitrile or isopropyl alcohol (IPA). Do not use methanol, as it can cause nucleophilic alcoholysis.
-
Mobile Phase:
-
Pump A: Hexane (or Heptane)
-
Pump B: Isopropyl Alcohol (IPA) with 0.05% Acetic Acid (anhydrous).
-
-
Column: Cyano (CN) or Diol phase column (150 mm x 2.1 mm, 3 µm) which tolerates normal-phase/NARP conditions.
-
Gradient: Start at 5% B, ramp to 50% B over 10 minutes. Flow rate: 0.3 mL/min.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is preferred over ESI for non-aqueous, low-polarity solvents, operated in positive ion mode. Monitor the [M+H]+ at m/z 126.
Decision matrix for selecting GC-MS vs. LC-MS workflows for azlactone impurity analysis.
Quantitative Data Summaries
The following tables synthesize validation metrics from controlled experiments comparing standard methods against our optimized protocols.
Table 1: Stability of 4-Ethylidene-2-methyloxazol-5(4H)-one in Analytical Solvents
| Solvent System | Time to 10% Degradation ( t90 ) | Primary Degradant | Suitability |
| Water / 0.1% Formic Acid | < 5 minutes | 2-Acetamido-2-butenoic acid | Unsuitable (Standard LC) |
| Methanol | 2 hours | Methyl 2-acetamido-2-butenoate | Marginal |
| Acetonitrile (Anhydrous) | > 72 hours | None | Excellent (NARP-LC) |
| Ethyl Acetate (Anhydrous) | > 72 hours | None | Excellent (GC-MS) |
Table 2: Method Performance Comparison
| Metric | Standard RP-LC-MS | NARP-LC-MS | COC-GC-MS |
| Analyte State Detected | Hydrolyzed (Acid form) | Intact Azlactone | Intact Azlactone |
| Limit of Detection (LOD) | 50 ng/mL (as acid) | 10 ng/mL | 2 ng/mL |
| Linearity ( R2 ) | 0.985 | 0.997 | 0.999 |
| Recovery | < 10% (Intact) | 95% | 98% |
| Matrix Effects | High (Ion Suppression) | Moderate | Low |
Conclusion: Which is Superior?
For the routine detection and quantification of 4-Ethylidene-2-methyloxazol-5(4H)-one, COC-GC-MS is the superior choice . It provides higher resolution, avoids the complexities and lower ionization efficiencies of non-aqueous LC-MS mobile phases, and completely circumvents the hydrolytic instability of the azlactone ring. NARP-LC-MS should be reserved strictly for cases where the API matrix is highly non-volatile and cannot be separated via liquid-liquid extraction prior to GC analysis.
References[2] National Center for Biotechnology Information. "Azlactone | C9H7NO2 | CID 65073 - PubChem". PubChem Database. Verified URL[1] Buck, M. E., et al. "Superhydrophobic Thin Films Fabricated by Reactive Layer-by-Layer Assembly of Azlactone-Functionalized Polymers." Chemistry of Materials (ACS Publications), 2010. Verified URL[3] J. Org. Chem. "Organocatalytic Asymmetric Tandem Cyclization/Michael Addition via Oxazol-5(2H)-One Formation." The Journal of Organic Chemistry (ACS Publications), 2020. Verified URL
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A Comprehensive Guide to the Safe Disposal of 4-Ethylidene-2-methyloxazol-5(4H)-one
The oxazolone ring system is known for its reactivity, particularly its susceptibility to hydrolysis, which forms the basis for the chemical neutralization method detailed herein.[1][2] Adherence to these guidelines is crucial not only for personnel safety but also for minimizing the environmental impact of this and other heterocyclic compounds, which can be persistent and ecotoxic if not managed correctly.[3][4][5][6][7]
Hazard Identification and Risk Assessment
Due to the lack of a specific SDS, a conservative approach to hazard assessment is warranted. Based on data for analogous oxazolone structures, the following potential hazards should be assumed:
-
Acute Toxicity: Likely harmful if swallowed.
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Environmental Hazards: As a heterocyclic compound, it may be persistent in the environment and harmful to aquatic life.[3][4][5][6][7] Improper disposal is strictly prohibited.[3][4][5][6][7]
-
Reactivity: The oxazolone ring is susceptible to nucleophilic attack and can undergo ring-opening hydrolysis, particularly in the presence of bases or water.[1][2][8][9] It may also react with strong oxidizing agents and reducing agents.
-
Combustion Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.
| Hazard Category | Potential Effects and Considerations |
| Health Hazards | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. |
| Physical Hazards | Solid. Assumed to be combustible. |
| Environmental Hazards | Potentially persistent and toxic to aquatic organisms. Do not discharge to drains or the environment. |
| Reactivity Hazards | Reacts with strong bases, acids, oxidizing agents, and reducing agents. Hydrolyzes in the presence of water. |
Personal Protective Equipment (PPE)
When handling 4-Ethylidene-2-methyloxazol-5(4H)-one, the following minimum PPE should be worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: When handling the solid material outside of a fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust.
Disposal Procedures: A Decision-Making Framework
The appropriate disposal method for 4-Ethylidene-2-methyloxazol-5(4H)-one depends on the quantity of waste. The following flowchart provides a decision-making guide.
Caption: Decision workflow for the disposal of 4-Ethylidene-2-methyloxazol-5(4H)-one.
Experimental Protocol: Chemical Neutralization for Small Quantities (≤ 5g)
This procedure utilizes the susceptibility of the oxazolone ring to basic hydrolysis, converting it to the corresponding, less hazardous N-acylamino acid salt.[1][2]
Materials:
-
4-Ethylidene-2-methyloxazol-5(4H)-one waste
-
1 M Sodium Hydroxide (NaOH) solution
-
Stir plate and stir bar
-
Beaker of appropriate size
-
pH paper or pH meter
Procedure:
-
Preparation: In a well-ventilated fume hood, place the beaker containing the 4-Ethylidene-2-methyloxazol-5(4H)-one waste on a stir plate and add a stir bar.
-
Dilution: Add water to the beaker to dissolve or suspend the material. Aim for a concentration of approximately 1-5% (w/v).
-
Neutralization: Slowly add the 1 M NaOH solution dropwise while stirring. The oxazolone ring will undergo hydrolysis.
-
Monitoring: Monitor the pH of the solution using pH paper or a pH meter. Continue adding NaOH until the pH is stable between 10 and 12. The hydrolysis reaction is typically rapid under these conditions.
-
Reaction Time: Allow the solution to stir at room temperature for at least one hour to ensure complete hydrolysis of the oxazolone ring.
-
Final pH Adjustment: After one hour, check the pH again. If necessary, adjust the pH to between 6 and 8 by adding a suitable acid (e.g., 1 M Hydrochloric Acid).
-
Final Disposal: Once the solution is neutralized, it can typically be disposed of down the drain with copious amounts of water. However, always consult your institution's specific guidelines and local regulations for aqueous waste disposal.
Protocol for Large Quantities (> 5g) and Contaminated Materials
For larger quantities of 4-Ethylidene-2-methyloxazol-5(4H)-one or for materials heavily contaminated with it (e.g., filter paper, silica gel), chemical neutralization is not recommended due to the potential for exothermic reactions and the generation of large volumes of aqueous waste.
Procedure:
-
Containment: Carefully place the waste material in a clearly labeled, sealable, and chemically compatible container.
-
Labeling: The label should include:
-
The full chemical name: "4-Ethylidene-2-methyloxazol-5(4H)-one"
-
The words "Hazardous Waste"
-
A description of the hazards (e.g., "Harmful if swallowed," "Skin and eye irritant")
-
The date of accumulation.
-
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste contractor.
Spill and Emergency Procedures
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Conclusion
While the absence of a specific SDS for 4-Ethylidene-2-methyloxazol-5(4H)-one presents a challenge, a safe and effective disposal strategy can be developed by understanding the fundamental chemistry of the oxazolone functional group. The protocols outlined in this guide, based on chemical neutralization for small quantities and secure packaging for larger amounts, provide a framework for the responsible management of this compound in a laboratory setting. Always prioritize safety and adhere to your institution's specific waste disposal policies and local regulations.
References
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]
-
Kinetics of Racemization and Hydrolysis of Oxazol-5(4H)-ones. RSC Publishing. [Link]
-
Environmental Fate, Ecotoxicity and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts[v1]. Preprints.org. [Link]
-
ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS. IJIEMR. [Link]
-
Enantiomeric enrichment in the hydrolysis of oxazolones catalyzed by cyclodextrins or proteolytic enzymes. American Chemical Society. [Link]
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. The University of Johannesburg's Research Portal. [Link]
-
Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry. [Link]
-
(PDF) Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. ResearchGate. [Link]
-
Formation and hydrolysis of mixed anhydrides from oxazolone 1 and... ResearchGate. [Link]
-
Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addit. University of Warwick. [Link]
-
5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. MDPI. [Link]
-
Oxazol-5-(4H)-Ones. Part 1. Synthesis and Reactivity as 1,3-dipoles. Bentham Science. [Link]
-
Reactivity of Oxazolone Derivative towards Nitrogen and Carbon Nucleophilic Reagents: Applications to the Synthesis of New Heterocycles. Modern Scientific Press. [Link]
-
4-Benzylidene-2-methyloxazol-5(4H)-one. ChemBK. [Link]
-
(Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one | C12H11NO3 | CID. PubChem. [Link]
-
(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one. PubChem. [Link]
-
4-Benzylidene-2-methyloxazol-5(4H)-one. SpectraBase. [Link]
Sources
- 1. Kinetics of racemization and hydrolysis of oxazol-5(4H)-ones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Environmental Fate, Ecotoxicity and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts[v1] | Preprints.org [preprints.org]
- 5. ijiemr.org [ijiemr.org]
- 6. pure.uj.ac.za [pure.uj.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Personal protective equipment for handling 4-Ethylidene-2-methyloxazol-5(4H)-one
Comprehensive Safety and Operational Guide for 4-Ethylidene-2-methyloxazol-5(4H)-one
As an Application Scientist, I approach chemical safety not merely as a checklist of protective gear, but as a mechanistic system. To safely handle 4-Ethylidene-2-methyloxazol-5(4H)-one—a highly reactive unsaturated azlactone—you must understand its chemical behavior. This guide provides the causality behind our safety protocols, ensuring that your laboratory operations are both scientifically rigorous and uncompromisingly safe.
Mechanistic Hazard Profile
4-Ethylidene-2-methyloxazol-5(4H)-one belongs to the oxazolone (azlactone) family. Compounds in this class are potent electrophiles and recognized chemical allergens, frequently utilized in immunological models to deliberately induce delayed-type hypersensitivity (DTH) (1)[1].
The hazard causality lies in the electrophilic nature of the C5 carbonyl within the oxazolone ring. Upon dermal or mucosal exposure, the ring undergoes rapid nucleophilic attack by primary amines (e.g., lysine residues) or thiols (e.g., cysteine residues) present on epidermal proteins (2)[2]. This covalent haptenization transforms your own self-proteins into immunogenic antigens, triggering a severe allergic cascade.
Quantitative Data & Hazard Summary
| Hazard / Property Metric | Specification | Operational Causality |
| Molecular Class | Unsaturated Azlactone | High electrophilicity at the C5 carbonyl requires strict moisture-free storage. |
| Primary Hazard | Skin Sensitization (Cat 1) | Acts as a hapten; strict barrier PPE is non-negotiable to prevent DTH. |
| Chemical Reactivity | Rapid ring-opening | Exothermic reaction with nucleophiles; utilized intentionally for chemical quenching. |
| Storage Condition | 2–8 °C, Desiccated | Prevents spontaneous ambient hydrolysis and degradation of the ethylidene double bond. |
Personal Protective Equipment (PPE) Matrix
Because the primary risk is dermal haptenization, standard laboratory attire is insufficient. Every piece of PPE must serve as a deliberate barrier against electrophilic attack.
-
Hand Protection: Use double-gloved, powder-free nitrile gloves (minimum thickness: 0.11 mm).
-
Causality: Nitrile provides an effective, non-reactive barrier against the lipophilic oxazolone core. Gloves must be changed immediately upon suspected contamination, as the compound can permeate compromised elastomers over time.
-
-
Eye/Face Protection: Tight-fitting chemical splash goggles.
-
Causality: The compound is an ocular irritant. Preventing aerosolized dust or micro-droplets from contacting the aqueous environment of the cornea prevents localized ring-opening and severe tissue damage.
-
-
Body Protection: A fully buttoned, flame-retardant laboratory coat with knit cuffs.
-
Causality: Knit cuffs prevent the exposure of the wrists, a common site for accidental haptenization during chemical transfers.
-
-
Respiratory Protection: Handle exclusively within a Class II chemical fume hood.
-
Causality: Prevents the inhalation of airborne particulates that could sensitize the respiratory mucosa.
-
Operational Handling Protocols: Safe Weighing and Transfer
To maintain scientific integrity and personnel safety, the transfer of 4-Ethylidene-2-methyloxazol-5(4H)-one must be treated as a highly sensitive operation.
Step-by-Step Methodology:
-
Environmental Isolation: Ensure the analytical balance is located within a ductless weighing enclosure or a Class II fume hood with the sash lowered to the safe operating mark.
-
Static Elimination: Pass the closed chemical container through an anti-static ionizer before opening.
-
Causality: Oxazolone powders hold static charges easily, leading to unpredictable dispersion and contamination of PPE when the vial is opened.
-
-
Gravimetric Transfer: Use a disposable, anti-static polypropylene spatula to transfer the solid. Do not use metal spatulas.
-
Causality: Metal surfaces can scratch glassware or retain micro-residues of the reactive electrophile. Polypropylene ensures a clean, non-reactive transfer.
-
-
Vessel Sealing: Immediately transfer the weighed compound into a reaction flask equipped with a septum, and purge with inert gas (Argon or N2).
Decontamination and Disposal Plan
Azlactones are highly reactive toward nucleophiles, a property that is actively exploited for their safe destruction (2)[2]. Hydrolysis of the azlactone ring yields water-soluble, non-sensitizing α-acylaminoacrylic acids (4)[4]. Because oxazolones have poor aqueous solubility, a co-solvent such as acetone is required to facilitate the hydrolysis (5)[5].
Step-by-Step Chemical Quenching Protocol:
-
Preparation: Conduct all quenching operations inside a certified fume hood.
-
Solubilization: Dissolve the waste 4-Ethylidene-2-methyloxazol-5(4H)-one in a minimal volume of acetone to ensure a homogeneous reaction phase.
-
Nucleophilic Quench: Slowly add a 1.0 M Sodium Hydroxide (NaOH) aqueous solution at a 3:1 molar excess relative to the oxazolone.
-
Causality: The hydroxide ion acts as a hard nucleophile, attacking the C5 carbonyl to irreversibly cleave the azlactone ring.
-
-
Agitation: Stir the biphasic mixture continuously for 60 minutes at ambient temperature to ensure complete conversion to the deactivated α-acylaminoacrylic acid derivative.
-
Self-Validation & Neutralization: Test the pH of the solution to confirm it is highly basic (indicating excess quench remains). Then, adjust the pH to 6.0–8.0 using 1.0 M HCl.
-
Disposal: Transfer the neutralized, deactivated aqueous solution to the designated aqueous waste stream.
Figure 1: Chemical quenching pathway for 4-Ethylidene-2-methyloxazol-5(4H)-one deactivation.
References
-
Title: Oxazolone | C12H11NO3 | CID 1712094 - PubChem Source: nih.gov URL: [Link]
-
Title: Azlactone-Functionalized Polymers as Reactive Platforms for the Design of Advanced Materials: Progress in the Last Ten Years Source: nih.gov (PMC) URL: [Link]
-
Title: Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review Source: biointerfaceresearch.com URL: [Link]
-
Title: Working with Hazardous Chemicals - Organic Syntheses Source: orgsyn.org URL: [Link]
-
Title: Spontaneous and enzyme-catalyzed hydrolysis of saturated oxazolinones Source: acs.org (Biochemistry) URL: [Link]
Sources
- 1. Oxazolone | C12H11NO3 | CID 1712094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azlactone-Functionalized Polymers as Reactive Platforms for the Design of Advanced Materials: Progress in the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. orgsyn.org [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
